Josiphos SL-J418-2 CAS 849924-48-7 chemical structure
The following technical guide is structured as an advanced monograph for application scientists and process chemists. It deviates from standard templates to prioritize the specific structural and mechanistic nuances of t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for application scientists and process chemists. It deviates from standard templates to prioritize the specific structural and mechanistic nuances of the Josiphos SL-J418-2 ligand.
Advanced Ligand Architecture for Asymmetric Hydrogenation[1]
CAS: 849924-48-7
Solvias Code: SL-J418-2
Chemical Nomenclature: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]
Executive Technical Summary
Josiphos SL-J418-2 is a third-generation, electronically tuned variant of the privileged Josiphos ferrocenyl-diphosphine ligand family.[1] Unlike the canonical SL-J001 (which utilizes a tert-butyl phosphine for steric bulk), SL-J418-2 replaces the alkyl group with a highly substituted aryl group: bis(4-methoxy-3,5-dimethylphenyl)phosphine .[1]
This structural modification serves a dual purpose in catalytic design:
Electronic Enrichment: The para-methoxy and meta-dimethyl groups significantly increase the electron density at the phosphorus center, enhancing the basicity of the metal complex (typically Rh, Ir, or Ru).[1] This facilitates oxidative addition steps in catalytic cycles.[1]
Steric Modulation: The replacement of the rigid tert-butyl group with the substituted aryl group alters the "chiral pocket" geometry, often providing superior enantioselectivity (ee) for sterically demanding substrates where the tert-butyl group might cause steric clash.[1]
Primary Application: Asymmetric Hydrogenation (C=C, C=N, C=O) and C-X Coupling.[1]
Structural Architecture & Stereochemistry
The efficacy of SL-J418-2 relies on the interplay between central chirality (at the ethyl side chain) and planar chirality (on the ferrocene backbone).[1]
Structural Logic Diagram
The following diagram illustrates the connectivity and stereochemical logic of the SL-J418-2 scaffold.
Caption: Structural connectivity of SL-J418-2 showing the dual stereogenic elements and the specific phosphine substituents.
The "Electronic-Steric" Mismatch
In many Josiphos ligands (e.g., SL-J001), the two phosphines are drastically different (one alkyl, one aryl).[1] In SL-J418-2, both are aryl-based, but they are differentiated by substitution patterns:
P1 (Side Chain): Di(3,5-xylyl).[1][2][4][5] The 3,5-methyl groups increase steric width (wingtip effect) without excessive bulk near the metal center.[1]
P2 (Ring): Bis(4-methoxy-3,5-dimethylphenyl).[1][2][3] The 4-methoxy group is a strong electron donor (resonance), making this phosphine more Lewis basic.[1] This creates an electronic asymmetry across the metal center (trans-effect differentiation), which is critical for substrate orientation.[1]
The primary utility of SL-J418-2 is in the Rh(I)-catalyzed asymmetric hydrogenation of prochiral olefins (e.g., enamides, itaconates).[1] The ligand forms a 7-membered chelate ring with the metal, which is conformationally flexible yet rigid enough to transfer chiral information.[1]
Mechanistic Pathway
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation. The electronic asymmetry of SL-J418-2 influences the Oxidative Addition step.
Concentrate the solvent via rotary evaporation.[1]
Analyze conversion and ee by Chiral HPLC or GC.[1]
Troubleshooting & Optimization
The specific structure of SL-J418-2 allows for unique tuning opportunities.
Issue
Potential Cause
Optimization Strategy with SL-J418-2
Low Conversion
Substrate Inhibition or Catalyst Deactivation
The electron-rich P-aryl groups stabilize the metal.[1] Increase H2 pressure to 50 bar. Switch solvent to TFE to break aggregates.[1]
Low Enantioselectivity
Non-optimal steric fit
SL-J418-2 is bulky.[1] If ee is low, the substrate might be too small.[1] Try lowering Temp to 0°C or switching to the SL-J001 (tBu) variant to change the quadrant blocking.
Oxidation
Air exposure
The electron-rich P(4-OMe-3,5-Me2-Ph) group is more sensitive to oxidation than standard PPh2.[1] Ensure rigorous degassing (<5 ppm O2).[1]
Blaser, H. U., et al. (2003).[1] "Josiphos ligands: From discovery to technical applications." Topics in Catalysis, 19, 3-16.[1] [Link]
Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation."[1] Journal of the American Chemical Society, 116(9), 4062-4066.[1] [Link]
Introduction: The Architecture of Selectivity In the landscape of privileged chiral ligands, the Josiphos family stands as a benchmark for versatility and efficacy.[1] However, standard variants (e.g., those bearing simp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architecture of Selectivity
In the landscape of privileged chiral ligands, the Josiphos family stands as a benchmark for versatility and efficacy.[1] However, standard variants (e.g., those bearing simple phenyl or cyclohexyl groups) occasionally encounter limits in enantioselectivity or turnover frequency (TOF) when applied to sterically demanding or electronically deactivated substrates.[1]
This guide focuses on a highly specialized "third-generation" variant: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine .[1]
For brevity, this ligand is referred to herein as (S)-(R)-MOD-Xyl-Josiphos .
Why This Specific Ligand?
This ligand represents a deliberate exercise in electronic and steric mismatching to optimize the chiral pocket:
Electronic Tuning (The "MOD" Group): The Bis(4-methoxy-3,5-dimethylphenyl) group on the ferrocene ring is exceptionally electron-rich.[1] The para-methoxy group donates electron density (via resonance) to the phosphorus center, significantly increasing its basicity (σ-donation) compared to a standard phenyl group.[1] This facilitates oxidative addition steps in catalytic cycles (e.g., Rh(I) to Rh(III)).[1]
Steric Tuning (The Xylyl Group): The di(3,5-xylyl) group on the ethyl arm provides a broad, rigid steric wall.[1] This forces the substrate into a specific orientation, minimizing non-enantioselective pathways.[1]
Physicochemical Properties
The following data establishes the baseline for handling and stoichiometric calculations.
To understand how (S)-(R)-MOD-Xyl-Josiphos achieves high enantiomeric excess (ee), we must visualize the metal-ligand complex. The ferrocene backbone locks the two phosphorus atoms into a rigid bite angle.[1] The specific substituents create a "chiral pocket" that differentiates between the pro-R and pro-S faces of a prochiral alkene or ketone.[1]
The following diagram illustrates the electronic "push" provided by the MOD group and the steric "block" provided by the Xylyl group.
Caption: Mechanistic contribution of the MOD (electronic) and Xylyl (steric) substituents to the catalytic outcome.
Application Protocol: Asymmetric Hydrogenation
The primary application of this ligand is the Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins (e.g., itaconates, acetamidoacrylates) and ketones.[1]
Note: While isolated catalysts are stable, in situ preparation often yields higher activity due to the freshness of the precursor.[1]
Inert Environment: Perform all steps in a nitrogen-filled glovebox or using strict Schlenk techniques.
Ligand Solution: Dissolve 7.6 mg (0.010 mmol) of (S)-(R)-MOD-Xyl-Josiphos in 1.0 mL of degassed methanol.
Metal Solution: Dissolve 3.7 mg (0.010 mmol) of [Rh(nbd)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate) in 1.0 mL of degassed methanol.
Complexation: Add the ligand solution to the metal solution dropwise.[1] Stir at room temperature for 15 minutes. The solution should turn deep orange-red, indicating the formation of the [Rh(L)(nbd)]+ complex.[1]
Hydrogenation Workflow
Substrate Prep: Dissolve 1.58 g (10 mmol) of Dimethyl Itaconate in 8 mL of degassed methanol. (S/C ratio = 1000:1).[1]
Mixing: Add the catalyst solution (2 mL) to the substrate solution. Total volume = 10 mL.[1]
Pressurization: Transfer the mixture to a stainless steel autoclave. Purge with H₂ (3 cycles at 5 bar).
Reaction: Pressurize to 5-10 bar H₂ and stir vigorously at room temperature (25°C) for 1-2 hours.
Expert Tip: For this electron-rich ligand, lower pressures often suffice.[1] High pressures (>50 bar) may not be necessary and can sometimes decrease enantioselectivity by forcing non-selective pathways.[1]
Analysis: Vent the autoclave. Concentrate the solvent.[1] Analyze conversion via GC/NMR and enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for Rh-catalyzed asymmetric hydrogenation.
Handling, Storage, and Troubleshooting
Storage Integrity
Solid State: Store at +4°C or -20°C under Argon. The ligand is relatively expensive; degradation due to oxidation is the primary loss vector.[1]
In Solution: Use immediately. If storage is required, keep in a sealed Young's tap tube inside a glovebox freezer.
Josiphos SL-J418-2 ligand electronic properties and steric bulk
This guide provides an in-depth technical analysis of the Josiphos SL-J418-2 ligand, focusing on its structural architecture, electronic profile, and steric parameters. Electronic Tuning & Steric Architecture in Asymmetr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Josiphos SL-J418-2 ligand, focusing on its structural architecture, electronic profile, and steric parameters.
Electronic Tuning & Steric Architecture in Asymmetric Catalysis
Executive Summary
Josiphos SL-J418-2 (CAS: 849924-48-7) is a third-generation, chirally pure ferrocenyl-diphosphine ligand designed for high-performance asymmetric hydrogenation and cross-coupling reactions. Unlike the parent Josiphos (SL-J001) which relies on alkyl/aryl contrast, SL-J418-2 incorporates electron-rich 4-methoxy-3,5-dimethylphenyl and 3,5-xylyl substituents. This specific architecture creates a highly electron-donating environment, stabilizing high-oxidation-state intermediates (e.g., Rh(III) or Pd(II)) while maintaining a rigid, bulky chiral pocket essential for enantioselectivity in challenging substrates like tetrasubstituted alkenes and hindered imines.
Structural Architecture & Chemical Identity
The efficacy of SL-J418-2 stems from its modular ferrocene scaffold, which breaks
symmetry to provide distinct steric and electronic environments at the two phosphorus centers.
Chemical Name: (S)-1-{(R_p)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine[1][2]
The following diagram maps the structural domains of SL-J418-2, highlighting the specific substituents that define its properties.
Figure 1: Structural decomposition of SL-J418-2 showing the specific substituent mapping that drives its catalytic behavior.
Electronic Properties
SL-J418-2 is engineered to be significantly more electron-rich than standard phenyl-based phosphines. This is achieved through the synergistic effects of its substituents.
P1 (Cp-bound): The 4-methoxy-3,5-dimethylphenyl group is a powerhouse of electron density.
Inductive Effect (+I): The two methyl groups at the 3,5-positions push electron density into the aromatic ring.
Resonance Effect (+R): The 4-methoxy group donates electron density into the ring via resonance (lone pair delocalization), significantly increasing the basicity of the phosphorus lone pair.
P2 (Ethyl-bound): The 3,5-xylyl group provides moderate electron donation (+I from methyls) compared to a phenyl group, but less than the P1 substituents.
3.2 Tolman Electronic Parameter (TEP) Estimation
While exact IR data for the nickel-carbonyl complex of SL-J418-2 is proprietary, we can estimate its TEP based on substituent contributions:
Implication: The lower wavenumber indicates stronger
-donation. In catalytic cycles (e.g., Rh-catalyzed hydrogenation), this facilitates the oxidative addition of and stabilizes the resulting dihydride species, potentially increasing turnover frequency (TOF) for electron-deficient substrates.
Steric Bulk & Buried Volume
The steric profile of SL-J418-2 is defined by the "meta-blocking" effect of the 3,5-substituents on both phosphines.
4.1 Steric Parameters
Parameter
Value / Description
Impact
Bite Angle ()
~93° - 96°
Ideal for Rh/Ir square planar geometries; enforces chelation.
Large cone angle prevents catalyst dimerization and restricts substrate approach angles.
Buried Volume ()
High (>40%)
Creates a tight chiral pocket. The 3,5-dimethyl groups extend the steric wall laterally, effectively blocking "quadrants" in the catalyst-substrate complex.
4.2 The "Lock-and-Key" Mechanism
The 4-methoxy group on P1, while primarily electronic, adds length to the substituent, potentially interacting with distal parts of large substrates (e.g., in steroid or peptide synthesis) or improving solubility in polar organic solvents.
Application Case Study: Asymmetric Hydrogenation
SL-J418-2 is particularly effective in the asymmetric hydrogenation of hindered enamides and itaconates where standard ligands yield low enantiomeric excess (ee) or poor conversion.
Mechanistic Pathway
The electron-rich nature of SL-J418-2 alters the rate-determining step. By stabilizing the high-oxidation state
dihydride, it promotes the reactivity of sterically hindered substrates that might otherwise dissociate before reaction.
Figure 2: Catalytic cycle for Rh-catalyzed hydrogenation. SL-J418-2 accelerates the Oxidative Addition step via increased electron density.
Experimental Protocol: Catalyst Screening
Objective: Evaluate SL-J418-2 for the asymmetric hydrogenation of a
Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications.
Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation." Journal of the American Chemical Society, 1994.
Santa Cruz Biotechnology. "Josiphos SL-J418-2 (CAS 849924-48-7)."[2]
Solvias Josiphos SL-J418-2 technical data sheet PDF
Advanced Chiral Ligand for Asymmetric Hydrogenation [1] Executive Summary: The Tuned Powerhouse Solvias Josiphos SL-J418-2 represents a third-generation evolution of the privileged ferrocenyl-diphosphine ligand class.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Chiral Ligand for Asymmetric Hydrogenation [1]
Executive Summary: The Tuned Powerhouse
Solvias Josiphos SL-J418-2 represents a third-generation evolution of the privileged ferrocenyl-diphosphine ligand class.[1] Unlike the parent Josiphos (SL-J001) which utilizes phenyl and cyclohexyl groups, SL-J418-2 is engineered with electron-rich bis(4-methoxy-3,5-dimethylphenyl) and sterically demanding di(3,5-xylyl) phosphine moieties.[1]
This precise electronic and steric tuning makes SL-J418-2 a critical tool for drug development professionals facing "difficult" substrates—specifically sterically hindered imines, tetrasubstituted alkenes, and functionalized ketones where standard ligands fail to induce high enantioselectivity.[1]
Soluble in THF, Toluene, DCM; Insoluble in Alcohols/Water
Air Sensitivity
Sensitive (Oxidizes in solution); Store under Argon/Nitrogen
Structural Mechanics: The "Piggyback" Effect
The efficacy of SL-J418-2 stems from the unique interplay between its chiral centers and its substituents.[1] The ferrocene backbone provides a rigid scaffold, while the secondary phosphine arm "piggybacks" on the primary phosphine, creating a highly asymmetric chiral pocket.[1]
Electronic Tuning: The 4-methoxy-3,5-dimethylphenyl groups on the ferrocene phosphorus are strongly electron-donating.[1] This increases the electron density on the metal center (Rh/Ir), facilitating oxidative addition steps in the catalytic cycle.[1]
Steric Bulk: The 3,5-xylyl groups on the side-chain phosphorus create a "wall" that restricts substrate approach, forcing a specific quadrant alignment that dictates enantioselection.[1]
Figure 1: Structural logic of SL-J418-2 showing how substituent tuning drives catalytic performance.
Application Scope
SL-J418-2 is primarily deployed in Asymmetric Hydrogenation .[1]
Advantage: The electron-rich nature of SL-J418-2 stabilizes high-oxidation state intermediates, often allowing for lower catalyst loadings (S/C > 1000).[1]
Advantage: The ligand prevents catalyst deactivation by forming a robust chelate, essential for the hydrogenation of hindered imines.[1]
Experimental Protocol: Asymmetric Hydrogenation
Context: This protocol describes the hydrogenation of a standard substrate (e.g., Methyl acetamidoacrylate) using SL-J418-2 and a Rhodium precursor.[1]
Reagents
Ligand: Solvias Josiphos SL-J418-2 (1.1 eq relative to Metal).[1]
Analyze conversion via ¹H-NMR and enantiomeric excess (ee) via Chiral HPLC/GC.
Figure 2: Operational workflow for Rh-catalyzed asymmetric hydrogenation.
Handling, Stability & Safety
Trustworthiness: The most common failure mode with Josiphos ligands is oxidation.[1] The phosphine centers are electron-rich and will oxidize rapidly in air, destroying catalytic activity.[1]
Storage: Keep tightly sealed at 2–8°C . Long-term storage should be in a glovebox or under Schlenk conditions.
Solution Stability: Solutions of SL-J418-2 in degassed solvents are stable for days if strictly excluded from oxygen.[1]
Safety: Treat as a chemical irritant.[1] Wear standard PPE (gloves, goggles, lab coat).[1] Consult the SDS before use.
References
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from Solvias.com.[1][4]
[Link]
Blaser, H. U., et al. (2002).[1][4] "Solvias Josiphos Ligands: From Discovery to Technical Applications." Topics in Catalysis.
[Link][1][4]
Togni, A., et al. (1994).[1] "A Novel Class of Ferrocenyl-Aryl-Diphosphines." Journal of the American Chemical Society.
[Link][1]
A Comprehensive Technical Guide to the History and Development of Josiphos Ferrocenyl Ligands
Abstract The Josiphos family of ligands represents a cornerstone in the field of asymmetric catalysis, celebrated for their remarkable versatility, modularity, and efficacy across a wide spectrum of chemical transformati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Josiphos family of ligands represents a cornerstone in the field of asymmetric catalysis, celebrated for their remarkable versatility, modularity, and efficacy across a wide spectrum of chemical transformations. This technical guide provides an in-depth exploration of the history, development, synthesis, and application of these privileged ferrocenyl diphosphine ligands. From their serendipitous discovery in the early 1990s to their role in one of the largest-scale industrial applications of enantioselective hydrogenation, we will examine the key structural features and synthetic strategies that underpin their success. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this enduring ligand class.
Chapter 1: The Genesis of a Privileged Ligand Class
The Ferrocene Revolution: A New Frontier in Organometallic Chemistry
The story of Josiphos ligands is inextricably linked to the discovery of their unique backbone component: ferrocene. First synthesized in 1951, the iconic "sandwich" structure of ferrocene, consisting of an iron atom situated between two parallel cyclopentadienyl rings, opened a new chapter in organometallic chemistry.[1] The work of Wilkinson and Fischer, who were awarded the Nobel Prize in Chemistry in 1973 for elucidating its structure, revealed ferrocene's unique properties, including its aromaticity, thermal stability, and rich redox chemistry.[1] These characteristics made ferrocene and its derivatives highly attractive scaffolds for developing novel catalysts and materials.[2]
The Quest for Chirality: The Rise of Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, has become an indispensable tool in modern chemistry, particularly in the pharmaceutical and agrochemical industries.[3] The central challenge lies in the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. The development of ligands that are both highly effective and broadly applicable—so-called "privileged ligands"—is a primary goal in the field.
The Serendipitous Discovery of Josiphos
The Josiphos ligand family emerged from the Central Research Laboratories of Ciba (now Novartis) in the early 1990s.[4] A team led by Antonio Togni was investigating ferrocenyl ligands for various catalytic reactions. A breakthrough occurred when technician Josi Puleo synthesized a novel diphosphine ferrocenyl ligand.[4] When this new ligand was applied in a ruthenium-catalyzed enamide hydrogenation, it delivered a spectacular result: an enantiomeric excess (ee) of over 99% and a high turnover frequency (TOF).[4] This success marked the birth of a new class of ligands, which were aptly named "Josiphos" in honor of their creator.[4] This discovery quickly led to one of the most significant industrial applications of asymmetric catalysis: the large-scale production of the herbicide (S)-metolachlor.[4][5]
Chapter 2: The Architectural Blueprint: Synthesis and Structural Diversity
The remarkable success of Josiphos ligands stems from their unique and highly tunable structure, which combines two distinct elements of chirality: planar chirality from the 1,2-disubstituted ferrocene backbone and central chirality at the ethyl bridge connecting one of the phosphine groups.[6]
The Cornerstone: Ugi's Amine
The modular and reliable synthesis of the Josiphos family begins with a key chiral building block: enantiomerically pure (R)- or (S)-[1-(dimethylamino)ethyl]ferrocene, commonly known as Ugi's amine.[6][7][8] This precursor contains the pre-defined stereocenter that will become the ethyl bridge in the final ligand. The synthesis of Ugi's amine from ferrocene is well-established, with the racemic product being efficiently resolved using L-tartaric acid to yield the desired enantiopure starting material.[6]
A Modular Approach: "Togni's Ferrocene Construction Kit"
The synthetic route developed by Togni is a highly flexible two-step process that allows for the introduction of two different phosphine groups, making it a "construction kit" for generating a diverse library of ligands.[7]
Directed Ortho-Lithiation and First Phosphination : The dimethylamino group on Ugi's amine directs lithiation to the adjacent ortho position on the cyclopentadienyl ring. This is followed by quenching with a chlorophosphine (ClPR'₂) to introduce the first phosphine moiety onto the ferrocene ring.[7][8]
Nucleophilic Substitution and Second Phosphination : The dimethylamino group is then displaced by a secondary phosphine (HPR₂) in a nucleophilic substitution reaction.[9] This step proceeds with a high degree of stereoretention, a critical feature attributed to the participation of the iron d-orbitals, which stabilize the carbocation intermediate and prevent racemization.[6]
This modularity is the key to the ligand's tunability; by simply varying the R and R' groups on the two phosphine donors, both the steric and electronic properties of the ligand can be finely adjusted to optimize performance for a specific catalytic reaction.[7]
Caption: Modular synthesis of Josiphos ligands from Ugi's amine.
Protocol: Synthesis of a Representative Josiphos Ligand
The following is a representative, self-validating protocol for the synthesis of a Josiphos ligand, adapted from established literature procedures.[6]
Step 1: Synthesis of (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethylamine
Setup: A flame-dried Schlenk flask is charged with enantiopure (R)-Ugi's amine (1.0 eq) and diethyl ether under an inert atmosphere (N₂ or Ar).
Lithiation: The solution is cooled to -78 °C, and sec-butyllithium (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, during which a deep red-orange solution forms.
Phosphination: The solution is re-cooled to -78 °C, and chlorodicyclohexylphosphine (1.1 eq) is added dropwise. The reaction is allowed to warm slowly to room temperature and stirred overnight.
Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate phosphine-amine.
Step 2: Synthesis of (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine
Setup: The intermediate from Step 1 (1.0 eq) is dissolved in acetic acid in a sealed tube under an inert atmosphere.
Substitution: Diphenylphosphine (1.5 eq) is added, and the tube is sealed. The mixture is heated to 80 °C for 24-48 hours. Progress is monitored by ³¹P NMR spectroscopy.
Workup: The reaction mixture is cooled to room temperature and carefully neutralized with aqueous NaOH solution. The product is extracted with dichloromethane.
Purification: The combined organic layers are dried, concentrated, and purified by column chromatography on silica gel under an inert atmosphere to afford the final Josiphos ligand as a crystalline solid.
Chapter 3: The Engine of Asymmetric Synthesis: Catalytic Applications
The true measure of a ligand's utility lies in its performance. Josiphos ligands have demonstrated exceptional activity and enantioselectivity in a vast array of metal-catalyzed reactions, solidifying their status as a privileged class.
Asymmetric Hydrogenation: The Flagship Application
Asymmetric hydrogenation is the most prominent application for Josiphos ligands, where they are used to prepare enantiomerically enriched products by the addition of hydrogen across double bonds (C=C, C=N, C=O).[4][10]
3.1.1 Hydrogenation of C=N Bonds: The Landmark (S)-Metolachlor Process
The largest-scale industrial application of enantioselective hydrogenation is the production of (S)-metolachlor, the active ingredient in a widely used herbicide.[4] This process, developed by Ciba-Geigy/Syngenta, utilizes an iridium catalyst bearing a specific Josiphos ligand to hydrogenate a methoxyethylaniline (MEA) imine.[5][11] The results are staggering: the reaction proceeds with a turnover number (TON) exceeding 7,000,000 and a turnover frequency (TOF) greater than 500,000 h⁻¹, producing over 10,000 tons of (S)-metolachlor annually with a 79% ee.[4]
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
3.1.2 Hydrogenation of C=C and C=O Bonds: Broad Substrate Scope
Beyond imines, Josiphos ligands are highly effective for the hydrogenation of olefins and ketones.[4] Notable industrial processes include the rhodium-catalyzed hydrogenation of a tetrasubstituted C=C bond for a biotin intermediate and the ruthenium-catalyzed hydrogenation of an olefin to produce cis-methyl dihydrojasmonate, a valuable fragrance component.[5][11]
Expanding the Toolbox: C-C and C-X Cross-Coupling Reactions
While renowned for hydrogenation, the utility of Josiphos ligands extends to cross-coupling reactions, which are fundamental for constructing complex molecular frameworks.
3.2.1 Palladium-Catalyzed Reactions
Josiphos ligands form active catalysts with palladium for a variety of transformations, including Heck, Negishi, and other coupling reactions, demonstrating their versatility beyond reductive processes.[4][14]
3.2.2 The Nickel Renaissance: Tackling Challenging Substrates
More recently, a fruitful collaboration between Solvias and academic partners has demonstrated the power of Ni/Josiphos catalytic systems.[15] These air-stable Ni(II) precatalysts are highly efficient for challenging C-C and C-N cross-couplings.[15] They have enabled difficult transformations such as the monoarylation of ammonia and the α-arylation of acetone with aryl chlorides and carbamates, reactions where many other common ligands fail.[15]
Chapter 4: The Legacy and Future Outlook
The Progeny: Taniaphos, Walphos, and Other Ferrocenyl Ligands
The groundbreaking success of the Josiphos family inspired the development of other classes of ferrocene-based ligands. Ligands such as Taniaphos and Walphos build upon the same principles of combining planar and central chirality but feature different structural motifs, such as a direct phosphine-on-ring and a phosphine-on-side-chain connected to a phenyl group.[9][12][16][17] These related families have also found significant applications in asymmetric catalysis, further cementing the role of the ferrocene scaffold as a privileged backbone in ligand design.[12][17]
Current Research and Future Directions
Research into Josiphos and related ligands continues to thrive. Current efforts are focused on:
Expanding the Catalytic Portfolio: Applying Ni/Josiphos and other earth-abundant metal catalysts to new, challenging cross-coupling reactions.[15]
Mechanistic Understanding: Using computational and experimental studies to gain deeper insight into the factors controlling enantioselectivity, which can guide the rational design of next-generation catalysts.[18]
New Architectures: Synthesizing novel Josiphos analogues with unique steric and electronic properties to address unmet challenges in asymmetric synthesis.[7]
Chapter 5: Conclusion: An Enduring Legacy in Catalysis
From a serendipitous laboratory discovery to a pillar of industrial-scale chemical synthesis, the history of Josiphos ligands is a testament to the power of innovative ligand design. Their modular synthesis, unique combination of chiral elements, and broad applicability have made them one of the most versatile and successful ligand classes in the history of asymmetric catalysis.[19] As chemists continue to push the boundaries of molecular synthesis, the foundational principles embodied by the Josiphos family will undoubtedly continue to inspire the development of new and even more powerful catalytic tools for generations to come.
References
Synthesis of Josiphos-Type Bisphospholane Ligands. (n.d.).
CN105949248A - Synthesis method of Josiphos chiral ferrocenyl phosphine ligands - Google Patents. (n.d.).
Schlögl, K., & Rausch, M. D. (2021). Multi-Ferrocene-Based Ligands: From Design to Applications. PMC.
General procedure for the synthesis of Josiphos ligands. (n.d.). ResearchGate.
Josiphos ligands - Wikipedia. (n.d.).
Electrochemistry and complexation of Josiphos ligands | Request PDF. (n.d.). ResearchGate.
JOSIPHOS, josiphos. (n.d.). ResearchGate.
Simplified Synthesis of Air-stable Copper-complexed Josiphos Ligand via Ugi's Amine. (n.d.). ChemRxiv.
Having Fun (and Commercial Success) with Josiphos and Related Chiral Ferrocene Based Ligands. | Scilit. (n.d.).
Synthesis, Characterization, and Application in Asymmetric Hydrogenation Reactions of Chiral Ruthenium(II) Diphosphine Complexes. (1998). Organometallics - ACS Publications.
From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. (n.d.). CHIMIA.
Ligands and Catalysts Catalogue | Solvias. (n.d.).
Solvias Josiphos Ligands: From Discovery to Technical Applications. (n.d.). ResearchGate.
Taniaphos and Walphos ligands: Oxidative electrochemistry and complexation. Synthesis, characterization, oxidative electrochemistry and X-ray structures of [(Taniaphos/Walphos)MCl2] (M = Pd or Pt). (n.d.). ResearchGate.
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. (2013). Organometallics - ACS Publications.
Ligands and Catalysts Catalogue | Solvias. (n.d.).
Important industrial applications of Josiphos ligands. (n.d.). ResearchGate.
P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. (2023). ACS Catalysis.
Hydrogen - Organic Chemistry Portal. (n.d.).
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. (2013). NIH.
SL-J418-2 chiral ligand molecular weight and formula
Topic: – Physicochemical Properties and Catalytic Applications Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Advanced Chiral Ligand for Asymmetric Hydrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: – Physicochemical Properties and Catalytic Applications
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.
Advanced Chiral Ligand for Asymmetric Hydrogenation and Cross-Coupling
Executive Summary
SL-J418-2 is a third-generation member of the Josiphos family of chiral ferrocenyl bisphosphine ligands. Distinguished by its highly specific steric and electronic tuning, it incorporates electron-rich 4-methoxy-3,5-dimethylphenyl groups on the ferrocenyl phosphine and bulky 3,5-xylyl groups on the side-chain phosphine. This architecture is engineered to provide superior enantioselectivity in the asymmetric hydrogenation of sterically hindered substrates, such as substituted isoquinolines and enamides, where standard ligands (e.g., J001) may fail to induce sufficient chiral induction.
Physicochemical Core Specifications
The following data constitutes the definitive identity of SL-J418-2. These parameters are critical for stoichiometry calculations and quality control verification.
Soluble in THF, DCM, Toluene; Insoluble in alcohols/water
Air Sensitivity
Sensitive (Store under Argon/Nitrogen)
Structural Analysis & Ligand Tuning
The efficacy of SL-J418-2 stems from its deviation from the "standard" Josiphos (SL-J001) scaffold. It utilizes a modular design to fine-tune the catalytic pocket.
Scaffold: The rigid 1,2-disubstituted ferrocene backbone prevents ring flipping, ensuring a stable chiral environment.
Electronic Tuning (P1 - Ferrocenyl): The bis(4-methoxy-3,5-dimethylphenyl) substituents are electron-rich. This increases the electron density at the metal center (typically Rh, Ir, or Ru), facilitating oxidative addition steps and stabilizing cationic intermediates.
Steric Tuning (P2 - Side Chain): The di(3,5-xylyl) groups provide a broader steric wall compared to phenyls, but are less flexible than cyclohexyls. This specific "cleft" shape is often required for substrates with aromatic wings, such as isoquinolines.
Structural Connectivity Diagram
The following diagram illustrates the logical connectivity and stereochemical relationships within the ligand.
Figure 1: Structural connectivity of SL-J418-2 showing the dual-phosphine coordination mode.
Mechanism of Action
In asymmetric hydrogenation, SL-J418-2 functions as a bidentate ligand. The mechanism typically follows the halide-bridged or solvate pathway depending on the precursor.
Chelation: The ligand binds to the metal (e.g., [Ir(COD)Cl]₂) to form a C1-symmetric complex. The large bite angle of the ferrocenyl backbone creates a chiral pocket.
Substrate Recognition: The 3,5-xylyl groups on the side arm interact with the substrate's aromatic rings via
stacking or steric repulsion, orienting the prochiral face of the olefin/imine.
Electronic Assistance: The electron-rich P1 phosphine (methoxy-substituted) stabilizes the high-oxidation state metal hydride intermediate formed after H₂ oxidative addition.
A critical application of SL-J418-2 is in the synthesis of complex alkaloids, where standard ligands often fail to reduce heterocyclic aromatic rings with high enantioselectivity.
Case Study: Synthesis of Jorunnamycin A Analogs (Stoltz Group)
Research by the Stoltz group at Caltech utilized SL-J418-1/2 in the asymmetric hydrogenation of bis-isoquinolines.
Challenge: Reducing a sterically hindered isoquinoline core while establishing two contiguous stereocenters.
Solution: Screening revealed that SL-J418 (L140 in Solvias kits) provided the necessary electronic lift and steric fit.
Outcome: The ligand enabled the formation of the chiral tetrahydroisoquinoline core, a key step in accessing the pentacyclic framework of the natural product.
Note: This protocol assumes the use of an Iridium precursor for hydrogenation.
Inert Environment: All steps must be performed in a glovebox or using Schlenk techniques under Argon.
Precursor Mixing:
Dissolve [Ir(COD)Cl]₂ (0.5 eq relative to ligand) in degassed dichloromethane (DCM).
Add SL-J418-2 (1.05 eq) to the solution.
Stir at room temperature for 30 minutes. The solution should turn a deep orange/red.
Substrate Addition: Add the substrate (imine/olefin) directly to this catalyst solution or transfer the catalyst to the substrate vessel.
Hydrogenation: Transfer to an autoclave, pressurize with H₂ (typically 10–50 bar), and stir at the optimized temperature (often 25–60°C).
Figure 2: General workflow for preparing and using SL-J418-2 in asymmetric hydrogenation.
Handling & Storage Protocols
SL-J418-2 is an air-sensitive phosphine. Oxidation of the phosphorus atoms to phosphine oxides (
) destroys catalytic activity and changes the ligand's polarity.
Storage: Store solid ligand at -20°C or 2-8°C under an inert atmosphere (Nitrogen or Argon).
Solution Stability: Solutions in degassed solvents are stable for hours to days if kept under inert gas. Avoid chlorinated solvents (like CHCl₃) for long-term storage as they can induce quaternization over time.
Safety: While not acutely toxic, handle as a standard chemical irritant. Use gloves and safety glasses.
References
Solvias AG. "Ligands and Catalysts Catalogue." Solvias, .[1][2]
Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications."[3] Topics in Organometallic Chemistry, 2002. .
Stoltz, B. M., et al. "Enantioselective Syntheses of Tetrahydroisoquinoline–Based Natural Products."[4] ProQuest, 2019. .
difference between Josiphos SL-J418-1 and SL-J418-2 enantiomers
[1] Executive Summary: The Stereochemical Mirror In the landscape of asymmetric catalysis, the Josiphos ligand family (developed by Solvias) represents a "privileged" scaffold, renowned for its versatility in high-pressu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Stereochemical Mirror
In the landscape of asymmetric catalysis, the Josiphos ligand family (developed by Solvias) represents a "privileged" scaffold, renowned for its versatility in high-pressure hydrogenation and C-C bond formation.[1]
SL-J418 is a specialized member of this family, distinguished by its highly electron-rich and sterically demanding architecture.[1] The difference between SL-J418-1 and SL-J418-2 is purely stereochemical: they are enantiomers (non-superimposable mirror images) of each other.[1]
While their physical properties (NMR, melting point, solubility) are identical in achiral environments, their interaction with prochiral substrates is diametrically opposed.[1] Selecting between them is the primary switch for controlling the absolute configuration (
The SL-J418 ligand deviates from the standard Josiphos (SL-J001) by incorporating specific substituents designed to tune the electronic density at the metal center.[1]
Unlike the parent ligand (SL-J001) which uses phenyl and cyclohexyl groups, SL-J418 utilizes a specific combination to maximize enantioselectivity in difficult substrates:
-donor, and the two methyl groups are -donors.[1] This makes the phosphorus atom exceptionally electron-rich .[1]
Mechanistic Impact: Increases the basicity of the metal center, facilitating oxidative addition steps and stabilizing higher oxidation states (e.g., Rh(III) or Ir(III) intermediates).[1]
Steric Effect: The 3,5-dimethyl substitution adds significant bulk, tightening the chiral pocket.[1]
Role: Provides steric bulk (larger than phenyl) to enforce the quadrant orientation of the substrate without being as electron-donating as the ferrocenyl phosphine.[1]
Mechanistic Implications & Ligand Selection[1][4]
The choice between -1 and -2 is dictated by the desired product stereochemistry.[1] However, the choice of SL-J418 (over other Josiphos ligands) is dictated by the substrate electronics .[1]
The Quadrant Model
In a metal complex (e.g., Rh-Josiphos), the ligand wraps around the metal, creating a chiral pocket.[1] The bulky substituents block two diagonal quadrants, forcing the substrate to approach in a specific orientation to minimize steric clash.[1]
SL-J418-1 will block quadrants II and IV (simplified model), favoring the formation of one enantiomer (e.g.,
The following diagram illustrates the stereochemical divergence.
Caption: Divergent synthesis pathway driven by the enantiomeric relationship of SL-J418-1 and SL-J418-2.
Experimental Applications
SL-J418 is particularly effective in scenarios where standard ligands (like SL-J001 or SL-J002) fail to provide high enantiomeric excess (ee) or conversion due to electronic mismatch.[1]
Target Substrates
Due to the electron-rich Bis(4-methoxy-3,5-dimethylphenyl) group, SL-J418 is a strong candidate for:
Electron-Deficient Olefins: Substrates that require a more nucleophilic metal center for coordination.[1]
Sterically Hindered Imines: The specific bulk of the 3,5-xylyl and the MOD group can lock the conformation of bulky imines (e.g., MEA imine derivatives) better than phenyl groups.[1]
Unfunctionalized Ketones: In Ru-catalyzed transfer hydrogenation.[1]
Screening Protocol (Self-Validating System)
To ensure trustworthiness in your data, follow this parallel screening protocol.
Objective: Determine which enantiomer provides the desired absolute configuration and maximize ee.
Complexation: Stir in degassed solvent (MeOH or TFE) for 30 mins under Argon. Visual Check: Solution should turn clear orange/red (depending on metal).[1]
Substrate Addition: Add substrate to both vials.
Hydrogenation: Pressurize (e.g., 5-50 bar H2) and stir.
Analysis:
Analyze both vials via Chiral HPLC/GC.
Validation Check: The ee values should be identical (within experimental error) but with opposite signs (e.g., +98% vs -98%).
If magnitudes differ significantly (e.g., +90% vs -40%), suspect impurity in one ligand batch or contamination.[1]
Handling & Storage (Best Practices)
Josiphos ligands are air-sensitive due to the electron-rich phosphines.[1] Oxidation converts them to phosphine oxides, which are catalytically dead or non-selective.[1]
Parameter
Recommendation
Storage
-20°C or lower, strictly under Argon/Nitrogen atmosphere.
Handling
Glovebox preferred.[1] Schlenk line acceptable if solutions are degassed immediately.[1]
Solvent Compatibility
Soluble in most organic solvents (MeOH, THF, Toluene, DCM).[1] Insoluble in water.[1]
Stability
Solid state: Stable for months if stored correctly.[1] Solution: Use within 24 hours.
References
Solvias Ligands and Catalysts Catalogue . Solvias AG.[1][2][4][5][6] SL-J418-1 and SL-J418-2 Product Specifications. Link
Blaser, H. U., et al. (2002).[1][6] "Solvias Josiphos Ligands: From Discovery to Technical Applications". Topics in Catalysis, 19, 3. Link
Strem Chemicals.[1] "Solvias Josiphos Ligand Kit Technical Note". Catalog Number 96-3650.[1] Link
Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation". Journal of the American Chemical Society, 116, 4062.[1][4] Link[1]
Technical Guide: Availability and Catalytic Profile of Josiphos SL-J418-2
This guide serves as a technical whitepaper on the availability, procurement, and catalytic application of Josiphos SL-J418-2 for academic and pharmaceutical research.[1] [1] Executive Summary Josiphos SL-J418-2 is a thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper on the availability, procurement, and catalytic application of Josiphos SL-J418-2 for academic and pharmaceutical research.[1]
[1]
Executive Summary
Josiphos SL-J418-2 is a third-generation, electronically tuned chiral ferrocenyl diphosphine ligand.[1] Unlike the "classic" Josiphos (SL-J001) which relies on a simple phenyl/cyclohexyl architecture, SL-J418-2 incorporates electron-rich 4-methoxy-3,5-dimethylphenyl groups and sterically demanding 3,5-xylyl groups.[1] This specific modification is engineered to enhance enantioselectivity in the hydrogenation of sterically hindered imines and functionalized olefins where standard ligands fail.[1]
For academic researchers, direct procurement from the manufacturer (Solvias) is often restricted to bulk quantities.[1] Access is primarily achieved through authorized distributors (Sigma-Aldrich/Merck, Strem/Ascensus, Santa Cruz Biotechnology) or via "Ligand Screening Kits."[1]
Chemical Profile & Technical Specifications
To ensure experimental reproducibility, the exact stereochemical and electronic identity of the ligand must be verified against the following specifications.
(S)-(R) [Planar chirality (R) on ferrocene; Central chirality (S) on ethyl arm]
Appearance
Orange to reddish-brown crystalline powder
Air Sensitivity
Moderately air-stable in solid state; oxidizes in solution.[1][2] Store under Argon/Nitrogen.[1]
Structural Logic
The efficacy of SL-J418-2 stems from its modular electronic tuning :
Ferrocenyl Phosphine (P1): Substituted with bis(4-methoxy-3,5-dimethylphenyl) .[1][2] The methoxy group is strongly electron-donating (via resonance), increasing the electron density on the metal center.[1] The methyl groups add steric bulk to lock conformation.[1]
Ethyl Side-Chain Phosphine (P2): Substituted with di(3,5-xylyl) .[1][2][3] This provides a rigid steric wall that dictates the quadrant occupancy in the chiral pocket, essential for high enantiomeric excess (ee).[1]
Procurement & Supply Chain
For academic labs, the supply chain is bifurcated based on scale.[1] Do not attempt to contact Solvias directly for <10g quantities unless part of a formal collaboration.[1]
Supply Chain Visualization
Caption: Procurement pathways for Josiphos SL-J418-2. Academic researchers should utilize the Distributor channel to avoid minimum order quantity (MOQ) barriers.[1]
Ordering Information
Santa Cruz Biotechnology (SCBT): Product sc-235446 .[1][2] Often available in 50 mg, 100 mg, and 500 mg units.[1]
Strem (Ascensus): Look for "Solvias Josiphos Ligand Kit" or individual catalog numbers in the 26-xxxx series.[1]
Sigma-Aldrich: Often listed under the Solvias portfolio.[1] If SL-J418-2 is out of stock, SL-J418-1 (the enantiomer) can be used to predict reactivity (yielding the opposite product enantiomer).[1]
Scientific Deep Dive: Mechanism & Application
Why choose SL-J418-2 over the cheaper SL-J001?
The Electronic Effect
In Rhodium- or Iridium-catalyzed asymmetric hydrogenation, the oxidative addition of dihydrogen is often the turnover-limiting step.[1] The electron-rich phosphines in SL-J418-2 (due to the methoxy substituents) increase the electron density on the metal center.[1] This facilitates oxidative addition, often resulting in higher Turnover Frequencies (TOF) for difficult substrates like tetrasubstituted olefins or sterically hindered imines.[1]
Self-Validating Protocol: Asymmetric Hydrogenation of an Imine
This protocol is designed to validate the activity of the ligand.[1] If the conversion is <50% after 12 hours, the ligand has likely oxidized.[1]
CRITICAL STEP: Add Iodine (I₂) (0.05 mmol) or TBAI.[1] Mechanism: The halide additive bridges the Ir dimer or stabilizes the active Ir(III) hydride species.[1] Without this, Josiphos/Ir systems often stall.[1]
Analyze conversion via ¹H NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).[1]
Catalytic Cycle Visualization
Caption: Simplified Iridium-Josiphos catalytic cycle. The red node highlights the step where the chiral pocket of SL-J418-2 induces stereochemistry.[1]
References
Solvias AG. Ligands and Catalysts Catalogue: Josiphos Ligands.[1] Retrieved from Solvias.com.[1][6] Link
Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151.[1] Link[1]
Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data Sheet (sc-235446).[1][2]Link[1]
Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions."[1] Journal of the American Chemical Society, 116(9), 4062-4066.[1] Link[1]
Technical Guide: Solubility Profile and Handling of Josiphos SL-J418-2
[1] Executive Summary & Chemical Identity[1][2][3][4] Josiphos SL-J418-2 is a highly specialized chiral diphosphine ligand belonging to the ferrocenyl-aryl-phosphine family.[1] Widely utilized in asymmetric hydrogenation...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity[1][2][3][4]
Josiphos SL-J418-2 is a highly specialized chiral diphosphine ligand belonging to the ferrocenyl-aryl-phosphine family.[1] Widely utilized in asymmetric hydrogenation and C-N coupling reactions, its solubility profile is dictated by the lipophilic nature of its bulky aryl substituents.[1]
This guide provides a definitive technical analysis of its solubility in organic media, supported by mechanistic reasoning and validated handling protocols.[1]
Solubility Mechanics: The "Why" Behind the Profile
To predict and manipulate the solubility of SL-J418-2, one must understand the competition between its ferrocene backbone and its peripheral substituents.[1]
Structural Determinants[1][2][3][6]
Ferrocene Backbone: Provides a lipophilic, organometallic core that naturally favors non-polar to moderately polar organic solvents.[1]
3,5-Xylyl Groups: These methyl-substituted aromatic rings significantly increase lipophilicity compared to phenyl groups, enhancing solubility in aromatic solvents like toluene.[1]
4-Methoxy-3,5-dimethylphenyl Groups: The methoxy ether linkage introduces a dipole, slightly enhancing interaction with polar aprotic solvents (like THF) and protic solvents (like alcohols), without compromising non-polar solubility.[1]
Mechanistic Diagram: Solubility Logic
The following diagram illustrates how specific structural motifs dictate solvent compatibility.
Figure 1: Structural causality map linking ligand functional groups to solvent compatibility classes.[1]
Comprehensive Solubility Profile
The following data categorizes solvent suitability for stock solution preparation and reaction media.
Technical Guide: Air Stability & Handling of Ferrocenyl Diphosphine Ligand SL-J418-2
[1] Executive Summary SL-J418-2 (Josiphos) represents a high-performance class of chiral ferrocenyl diphosphine ligands used extensively in asymmetric hydrogenations and C-X coupling reactions.[1] While the Josiphos fami...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
SL-J418-2 (Josiphos) represents a high-performance class of chiral ferrocenyl diphosphine ligands used extensively in asymmetric hydrogenations and C-X coupling reactions.[1] While the Josiphos family is renowned for superior robustness compared to traditional P-chiral ligands, SL-J418-2 possesses specific electronic characteristics—driven by electron-rich aryl substituents—that necessitate precise handling protocols to maintain catalytic fidelity.[1]
This guide provides a technical deep-dive into the air stability profile of SL-J418-2, delineating the boundary between its "air-stable" solid state and its oxidation-prone solution state.[1] It serves as a standard operating procedure (SOP) foundation for process chemists aiming to maximize Turnover Number (TON) and enantioselectivity (
Part 1: Technical Profile & Physicochemical Identity
SL-J418-2 is a member of the Josiphos family, characterized by a ferrocene backbone that imparts structural rigidity and electronic unique properties.[1]
Highly Electron-Rich (due to methoxy/dimethyl substituents)
Physical State
Orange to reddish-brown crystalline solid
Structural Impact on Stability
The stability of SL-J418-2 is governed by two competing factors:
Ferrocenyl Backbone (Stabilizing): The steric bulk of the ferrocene unit protects the phosphorus centers from rapid attack by atmospheric oxygen in the solid state.[1]
Electron-Rich Substituents (Destabilizing): The bis(4-methoxy-3,5-dimethylphenyl) group is a strong
-donor.[1] While this enhances oxidative addition rates in catalysis, it simultaneously increases the Lewis basicity of the phosphorus, making it more susceptible to electrophilic attack by oxygen (oxidation) in solution.[1]
Part 2: Stability Data & Degradation Mechanism[1]
Solid State vs. Solution Stability
A critical distinction must be made between storage and application.[1]
Solid State: SL-J418-2 is technically classified as air-stable .[1] It can be weighed in air on a benchtop balance for short durations (minutes to hours) without detectable degradation.[1] This is a significant operational advantage over ligands like DuPhos or alkyl-phosphines.[1]
Solution State: Once dissolved, the protective crystal lattice energy is lost.[1] In the presence of dissolved oxygen, the electron-rich phosphorus atoms rapidly oxidize to phosphine oxides (
The degradation pathway follows a direct oxidation of the trivalent phosphorus (
) to pentavalent phosphorus ().[1] This reaction is irreversible and catalytically poisonous.[1]
Key Insight: The oxidation usually occurs preferentially at the most electron-rich phosphorus atom first (the one attached to the methoxy-substituted aryls).[1]
Figure 1: Stepwise oxidative degradation pathway of SL-J418-2 in aerated solvents.[1]
Impact on Catalysis
Partial oxidation of SL-J418-2 leads to:
Lower Active Catalyst Loading: The effective [L]/[M] ratio drops, potentially leading to metal aggregation.[1]
Reduced Enantioselectivity: Hemilabile phosphine oxides can coordinate to the metal center, forming achiral or distinct diastereomeric complexes that produce racemic product.[1]
Part 3: Handling & Storage Protocols[1]
To guarantee the integrity of SL-J418-2, the following self-validating protocols are recommended.
Storage Workflow
Long-Term: Store under Argon or Nitrogen at +2°C to +8°C.[1]
Container: Tightly sealed glass vials with Teflon-lined caps or Schlenk flasks.
Re-sealing: If a container is opened in air, purge the headspace with inert gas before resealing.[1]
Experimental Handling (The "Bench-Stable" Nuance)
Although the solid is stable, best practice in high-value synthesis dictates treating it as air-sensitive to eliminate variables.[1]
Protocol: Solvent Degassing
Standard sparging is often insufficient for electron-rich phosphines.[1]
Freeze-Pump-Thaw: Perform 3 cycles for reaction solvents (MeOH, THF, Toluene).
Alternative: Sparge with Argon for >30 minutes using a fritted dispersion tube, not a simple needle.
Quality Control: The Self-Validating Step
Before committing valuable precursors to a reaction, validate the ligand quality using
Two distinct doublets (coupling between P-P) in the phosphine region (typically -10 to -40 ppm).[1]
Rejection Criteria: Any peaks appearing in the oxide region (typically +20 to +50 ppm).[1]
Figure 2: Decision tree for handling SL-J418-2 to minimize oxidation risk.
Part 4: Conclusion
SL-J418-2 combines the structural robustness of the Josiphos backbone with high electronic activation, making it a "privileged ligand" for difficult asymmetric hydrogenations.[1] While it offers the convenience of air-stable solid handling, it must be treated with rigorous exclusion of oxygen once in solution.[1] By adhering to the Solid-State/Solution-State Duality outlined in this guide, researchers can ensure that the ligand's theoretical enantioselectivity translates to experimental reality.
References
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1]
Blaser, H. U., et al. (2003).[1][2] "Solvias Josiphos Ligands: From Discovery to Technical Applications." Topics in Organometallic Chemistry.
Togni, A., et al. (1994).[1] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation."[1] Journal of the American Chemical Society.[1][3]
Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data.
Application Notes & Protocols: Rh-Catalyzed Asymmetric Hydrogenation Utilizing the SL-J418-2 Josiphos-Type Ligand
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Asymmetric Hydrogenation and the Role of Chiral Ligands Asymmetric hydro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Asymmetric Hydrogenation and the Role of Chiral Ligands
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical method for the creation of chiral molecules.[1][2] This powerful technique is particularly vital in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can profoundly influence its biological activity.[3] The success of this catalytic transformation hinges on the use of chiral ligands that coordinate to a transition metal, typically rhodium, iridium, or ruthenium, to create a chiral environment that directs the hydrogenation of a prochiral substrate to selectively form one enantiomer over the other.[4][5]
Among the vast library of chiral ligands developed, ferrocene-based diphosphine ligands have emerged as a privileged class, demonstrating remarkable efficiency and enantioselectivity in a wide array of transformations. The Josiphos ligand family, in particular, has a storied history of industrial application, most notably in the large-scale synthesis of (S)-metolachlor. This application note provides a detailed protocol and scientific rationale for the use of the SL-J418-2 ligand , a member of the Josiphos family, in rhodium-catalyzed asymmetric hydrogenation reactions.
The SL-J418-2 Ligand: Structure and Attributes
The SL-J418-2 ligand, chemically known as (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine, is a highly effective chiral diphosphine ligand for asymmetric catalysis.[6] Its structure, characterized by a ferrocene backbone with two different phosphine moieties, provides a unique and tunable steric and electronic environment around the metal center.
Key Structural Features of SL-J418-2 (Josiphos-Type Ligand):
Ferrocene Backbone: Provides a rigid and stable scaffold.
Planar Chirality: The substituted cyclopentadienyl ring introduces planar chirality.
Carbon Stereocenter: The ethyl bridge contains a traditional carbon-based stereocenter.
Bulky Phosphine Groups: The bis(4-methoxy-3,5-dimethylphenyl)phosphino and di(3,5-xylyl)phosphine groups create a well-defined chiral pocket, crucial for high enantioselectivity.
The combination of these features results in a highly effective ligand for asymmetric hydrogenation, often leading to excellent enantiomeric excesses (ee) for a variety of substrates.
Mechanism of Rh-Catalyzed Asymmetric Hydrogenation
The precise mechanism of Rh-catalyzed asymmetric hydrogenation can vary depending on the substrate and ligand. However, a generally accepted catalytic cycle involves the following key steps:
Catalyst Precursor Activation: The active catalyst is typically formed in situ from a rhodium precursor, such as [Rh(COD)2]BF4, and the chiral diphosphine ligand.
Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium complex.
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species.
Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond. The stereochemistry of the final product is often determined at this step.
Reductive Elimination: The second hydride is transferred to the other carbon, leading to the formation of the saturated product and regeneration of the active catalyst.
A [label="[Rh(L)(S)]+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [label="[Rh(L)(S)(H)2]+", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C [label="[Rh(L)(Alkyl)(H)]+", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Product + [Rh(L)]+", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="+ H2 (Oxidative Addition)"];
B -> C [label="Migratory Insertion"];
C -> D [label="Reductive Elimination"];
D -> A [label="+ Substrate (S)"];
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin
This protocol provides a general procedure for the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, using the Rh-SL-J418-2 catalytic system. Researchers should optimize conditions for their specific substrate.
Schlenk line or glovebox for inert atmosphere manipulation
High-pressure autoclave or Parr shaker
Magnetic stirrer and stir bars
Standard glassware (Schlenk flasks, syringes, etc.)
Step-by-Step Procedure:
1. Catalyst Preparation (In-situ):
Rationale: The active catalyst is generated by reacting the rhodium precursor with the chiral ligand. This is typically done in situ just before the hydrogenation reaction to ensure maximum activity.
In a glovebox or under a stream of inert gas, add [Rh(COD)₂]BF₄ (1.0 mol%) and SL-J418-2 (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
Add a portion of the degassed methanol and stir the mixture at room temperature for 30 minutes. A color change is typically observed as the ligand displaces the COD ligands and coordinates to the rhodium center.
2. Hydrogenation Reaction:
Rationale: The substrate is introduced to the active catalyst, and the reaction is carried out under a hydrogen atmosphere. The pressure and temperature are critical parameters that can influence the reaction rate and enantioselectivity.
In a separate flask, dissolve the methyl (Z)-α-acetamidocinnamate (100 mol%) in the remaining degassed methanol.
Transfer the substrate solution to the flask containing the catalyst solution via cannula or syringe.
Transfer the final reaction mixture to a high-pressure autoclave.
Seal the autoclave and purge with hydrogen gas 3-5 times to remove any residual air.
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours, monitor by TLC or GC/LC).
3. Work-up and Analysis:
Rationale: After the reaction is complete, the product is isolated and its enantiomeric excess is determined.
Carefully vent the hydrogen from the autoclave.
Remove the reaction mixture and concentrate it under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
subgraph "cluster_0" {
label = "Catalyst Preparation (Inert Atmosphere)";
bgcolor="#FFFFFF";
A [label="Weigh [Rh(COD)2]BF4\nand SL-J418-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [label="Add Degassed Solvent\n(e.g., MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Stir for 30 min", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C;
}
subgraph "cluster_1" {
label = "Hydrogenation Reaction";
bgcolor="#FFFFFF";
D [label="Dissolve Substrate\nin Degassed Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Combine Catalyst\nand Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Transfer to Autoclave", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="Purge with H2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Pressurize and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D -> E -> F -> G -> H;
}
subgraph "cluster_2" {
label = "Work-up and Analysis";
bgcolor="#FFFFFF";
I [label="Vent H2 and\nConcentrate", fillcolor="#FBBC05", fontcolor="#202124"];
J [label="Purify Product\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"];
K [label="Determine ee%\n(Chiral HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"];
I -> J -> K;
}
C -> E;
H -> I;
caption [label="Experimental Workflow for Asymmetric Hydrogenation.", shape=plaintext, fontcolor="#202124"];
}
/dot
Caption: Step-by-step experimental workflow for Rh-catalyzed asymmetric hydrogenation.
Data Presentation: Typical Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the asymmetric hydrogenation of various substrate classes using Rh-Josiphos type catalysts. These values should be used as a starting point for optimization.
Parameter
Olefins (e.g., enamides)
Ketones
Imines
Catalyst Loading (mol%)
0.01 - 1.0
0.1 - 2.0
0.1 - 2.0
Substrate/Catalyst Ratio
100 - 10,000
50 - 1,000
50 - 1,000
Hydrogen Pressure (bar)
1 - 50
10 - 80
20 - 100
Temperature (°C)
0 - 50
25 - 80
25 - 100
Typical Solvents
MeOH, EtOH, THF, Toluene
MeOH, EtOH, iPrOH
MeOH, Toluene, DCM
Expected ee (%)
>95
>90
>90
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low Conversion
- Inactive catalyst- Insufficient hydrogen pressure- Low temperature
- Prepare fresh catalyst solution- Ensure proper purging and pressurization- Increase reaction temperature
Low Enantioselectivity
- Impure ligand or precursor- Incorrect solvent choice- Racemization of product
- Use high-purity materials- Screen different solvents- Analyze product stability under reaction conditions
Inconsistent Results
- Oxygen contamination- Moisture in solvent
- Ensure rigorous inert atmosphere techniques- Use freshly distilled and degassed solvents
Conclusion
The SL-J418-2 Josiphos-type ligand is a powerful tool for Rh-catalyzed asymmetric hydrogenation, enabling the synthesis of highly enantioenriched products. The protocol outlined in this application note provides a solid foundation for researchers to explore the utility of this catalyst system. Careful optimization of reaction parameters, coupled with rigorous experimental technique, will undoubtedly lead to successful and reproducible results in the synthesis of valuable chiral molecules.
References
Solvias. Ligands and Catalysts Catalogue. Available at: [Link]
ResearchGate. (PDF) Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Available at: [Link]
Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available at: [Link]
Insubria. Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Available at: [Link]
PubMed. Ligand-Centered Photocatalytic Hydrogen Production in an Axially Capped Rh2(II,II) Paddlewheel Complex with Red Light. Available at: [Link]
National Science Open. Hydroformylation over polyoxometalates supported single-atom Rh catalysts. Available at: [Link]
ResearchGate. Chiral Ligand Based on a Pseudorotaxane Skeleton for Hydrogenation. Available at: [Link]
LookChem. Selling Leads page 100 Strem Chemicals, Inc. Available at: [Link]
Solvias. Ligands and Catalysts Catalogue (additional link). Available at: [Link]
PubMed. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Available at: [Link]
ACS Publications. Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Available at: [Link]
American Chemical Society. Application of immobilized rhodium catalyst precursors in enantio-and chemoselective hydrogenation reactions. Available at: [Link]
Application Note: Strategic Optimization of Catalyst Loading for Josiphos SL-J418-2 Mediated Asymmetric Hydrogenation
Abstract & Core Directive This guide provides a rigorous, field-validated protocol for optimizing the Substrate-to-Catalyst (S/C) ratio using the chiral ligand Josiphos SL-J418-2 (CAS: 849924-48-7).[1][2] While Josiphos...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This guide provides a rigorous, field-validated protocol for optimizing the Substrate-to-Catalyst (S/C) ratio using the chiral ligand Josiphos SL-J418-2 (CAS: 849924-48-7).[1][2] While Josiphos ligands are privileged structures in asymmetric catalysis due to their high enantioselectivity and robustness, their high cost necessitates aggressive optimization of catalyst loading.[1][2] This note moves beyond basic screening, offering a kinetic-based approach to maximize turnover number (TON) without compromising enantiomeric excess (ee) or yield.
Technical Background: The Josiphos Advantage
Josiphos SL-J418-2 belongs to a family of ferrocenyl-diphosphine ligands possessing both central and planar chirality.[1][2] The specific architecture of SL-J418-2 (typically featuring bulky alkyl/aryl phosphines on the ferrocene backbone) creates a highly rigid chiral pocket.[1][2]
Mechanism: In Rh(I) or Ru(II) catalyzed hydrogenation, the ligand forces the substrate (often functionalized olefins, ketones, or imines) into a specific quadrant, dictating the stereochemical outcome.[1][2]
The Cost-Efficiency Paradox: Josiphos ligands often achieve ee >99%.[1][2] However, standard academic loadings (1-2 mol%, S/C 50-100) are economically unviable for scale-up.[1][2] Industrial targets require S/C ratios of 2,000 to 10,000+ .[1]
Key Variable: The rate-determining step is often the oxidative addition of H2 or the migratory insertion.[1] High pressure can accelerate these steps, allowing for lower catalyst loading.[1]
Optimization Strategy: The "Kinetic Ceiling" Approach
Do not randomly dilute the catalyst.[1] Follow the Kinetic Ceiling method: determine the maximum S/C ratio where the reaction completes within a defined time window (e.g., 12-24 hours) under maximum safe pressure/temperature.[1][2]
Phase 1: The "Safe" Baseline (S/C 500)
Establish the intrinsic enantioselectivity.[1][2] If ee is low at S/C 500, increasing S/C will not fix it (and may worsen it due to background non-catalyzed reactions, though rare in hydrogenation).[1][2]
Phase 2: The Stress Test (S/C 2,000 - 5,000)
Increase S/C aggressively.[1][2] At this stage, conversion usually drops.[1]
Counter-measure: Increase H2 pressure (20 bar
50 bar) to increase the concentration of dissolved hydrogen, driving the reaction kinetics to compensate for lower metal concentration.
Phase 3: The Thermal Tuning
If conversion lags despite high pressure, increase temperature in 5°C increments.[1]
Validation: Plot ln(ee) vs. 1/T (Arrhenius behavior) to find the break-point where stereocontrol is lost.
Visual Workflow: Optimization Logic
The following diagram illustrates the decision matrix for optimizing catalyst loading.
Figure 1: Decision tree for iterative catalyst loading optimization. Note the priority of Pressure increase over Temperature increase to preserve enantioselectivity.
Add solvent to all vials to reach total volume (ensure concentration is constant, e.g., 0.5 M).[1][2]
Place in autoclave. Purge 3x with N2, then 3x with H2.[1]
Pressurize: Set to 30 bar (Standard starting point for high loading).
Temperature: Set to 25°C initially.
Stirring: Set to max RPM (mass transfer is critical at high reaction rates).
4. Analysis & Decision
After 16 hours, vent and analyze by HPLC/GC (Chiral).
Success Criterion: Conversion > 98% AND ee > 99%.
Troubleshooting & Critical Parameters
The "Stalling" Phenomenon
Symptom: Reaction reaches 80% conversion and stops, regardless of time.[1]
Cause: Catalyst deactivation (poisoning) or product inhibition.[1][2]
Diagnosis: Add fresh catalyst (10% of original amount).[1][2] If reaction resumes, the catalyst died (poisoning).[1][2] If not, it is equilibrium/product inhibition.[1]
Fix: Re-purify substrate (pass through silica/alumina plug) or switch solvent to reduce product binding.[1][2]
Solvias AG. Josiphos Ligands - Technical Data and Application Guide.[1][2] Solvias Ligand Portfolio.[1][2]
Sigma-Aldrich (Merck). Josiphos SL-J418-2 Product Specification & CAS 849924-48-7 Data.[1][2]
Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation using the Josiphos Ligand Family."[1][2] Topics in Catalysis, 2002.[1] (Fundamental principles of S/C scaling).
Strem Chemicals. Phosphorus Ligands for Asymmetric Hydrogenation: The Josiphos Series.[1][1][2]
Santa Cruz Biotechnology. Josiphos SL-J418-2 Chemical Properties.[1][2][1][2]
(Note: Always verify specific batch COA for exact optical rotation and purity values before use in GMP campaigns.)
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Josiphos SL-J418-2 (CAS: 849924-48-7) represents a highly specialized evolution of the privileged ferrocenyl-diphosphine ligand class. Unlike the "workhorse" Josiphos ligands (e.g., SL-J002), SL-J418-2 incorporates electron-rich bis(4-methoxy-3,5-dimethylphenyl) groups on the ferrocene backbone and bulky di(3,5-xylyl) groups on the side chain.[1]
This unique electronic and steric architecture makes it exceptionally effective for the asymmetric hydrogenation of sterically demanding imines and enamides , particularly those that are recalcitrant to standard ligand systems due to electronic deactivation or steric crowding. This guide details the mechanistic rationale, handling protocols, and application workflows for synthesizing chiral amines using SL-J418-2.
The efficacy of SL-J418-2 stems from two critical modifications to the standard Josiphos scaffold:
Electronic Tuning (The "Power" Quadrant): The phosphine attached to the ferrocene ring bears 4-methoxy-3,5-dimethylphenyl groups.[1][3][9][6][7] The methoxy group is strongly electron-donating (via resonance), increasing the basicity of the phosphorus. This enhances the stability of the metal-hydride species during the catalytic cycle, which is crucial for difficult hydrogenations.
Steric Bulk (The "Selectivity" Quadrant): The side-chain phosphine bears 3,5-xylyl groups.[3][9][7] These increase the steric demand of the chiral pocket, effectively "locking" the substrate in a specific pro-chiral orientation, thereby maximizing enantiomeric excess (ee).
Figure 1: Structural-Activity Relationship of SL-J418-2. The combination of electron-rich and sterically bulky groups defines its reactivity profile.[1]
Core Applications
Asymmetric Hydrogenation of Enamides
Enamides are the most reliable precursors for chiral amines. SL-J418-2 is particularly suited for
-substituted enamides where the substituent creates significant steric clash.[1]
Catalyst Precursor: [Rh(cod)2]BF4 or [Rh(nbd)2]BF4.[1]
Solvent System: MeOH or TFE (Trifluoroethanol) often boosts activity.
Typical Conditions: 5–20 bar H2, 25°C.
Asymmetric Hydrogenation of Imines
Direct hydrogenation of imines is more challenging due to catalyst poisoning by the resulting amine. The electron-rich nature of SL-J418-2 helps the metal center resist deactivation.[1]
Catalyst Precursor: [Ir(cod)Cl]2 (often with I2 or acid additive).
Substrates: Cyclic imines (e.g., dihydroisoquinolines) and acyclic N-aryl imines.
Typical Conditions: 20–80 bar H2, Additives (AcOH, I2).
Detailed Experimental Protocols
Preparation of the Active Catalyst (In-Situ)
Note: While isolated complexes can be used, in-situ preparation is standard and efficient.[1]
Materials:
Precursor: [Rh(cod)2]BF4 (for enamides) or [Ir(cod)Cl]2 (for imines).[1]
Weighing: In a glovebox (N2 atmosphere), weigh 1.0 equivalent of Metal Precursor and 1.1 equivalents of SL-J418-2.
Why 1.1 eq? A slight excess ensures complete complexation of the metal, preventing non-selective background reaction by free metal.
Mixing: Dissolve both in the minimum amount of degassed solvent (e.g., 2 mL for 0.01 mmol scale).
Complexation: Stir at room temperature for 15–30 minutes. The solution should change color (typically orange to deep red/brown), indicating active complex formation.
General Hydrogenation Procedure (Enamides)
Step-by-Step Workflow:
Substrate Preparation: Dissolve the enamide substrate (1.0 mmol) in degassed MeOH (5 mL).
Concentration: 0.1 M to 0.5 M is typical. Too dilute reduces rate; too concentrated may precipitate product.
Catalyst Addition: Add the pre-formed catalyst solution (S/C ratio 100:1 to 1000:1).
Autoclave Loading: Transfer the mixture to a high-pressure steel autoclave or a glass pressure reactor (if <10 bar).
Purging: Seal the reactor. Purge with Nitrogen (3x 5 bar) then Hydrogen (3x 5 bar) to remove all oxygen.
Critical: Oxygen is a poison for phosphine ligands.
Reaction: Pressurize to desired H2 pressure (e.g., 10 bar). Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.
Work-up: After reaction time (usually 2–12 h), vent H2 carefully. Concentrate the solvent.
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC/GC.
Quantitative Data Summary (Representative)
Substrate Class
Metal Precursor
Pressure (bar)
Solvent
Additive
Typical ee (%)
-Dehydroamino Acids
[Rh(cod)2]BF4
5-10
MeOH
None
>99%
-Branched Enamides
[Rh(nbd)2]BF4
10-20
TFE/MeOH
None
95-98%
Cyclic Imines
[Ir(cod)Cl]2
50-80
Toluene
I2 / AcOH
90-96%
Acyclic N-Aryl Imines
[Ir(cod)Cl]2
80-100
CH2Cl2
I2
85-92%
Process Workflow Diagram
Figure 2: Standard Operating Procedure for Josiphos-catalyzed Asymmetric Hydrogenation.
Troubleshooting & Optimization
Low Conversion:
Purity Check: Ensure substrate is free of halides or sulfur (catalyst poisons).
Pressure: Increase H2 pressure (up to 50-100 bar for imines).
Solvent: Switch to Trifluoroethanol (TFE). TFE stabilizes cationic metal intermediates and can drastically increase TOF.
Low Enantioselectivity:
Temperature: Lower the temperature (e.g., to 0°C or -10°C).
Counter-ion: For Rh, switch from BF4- to BARF- (non-coordinating anion) to tighten the ion pair.[1]
Ligand Check: Verify you are using SL-J418-2 (S,R) vs SL-J418-1 (R,S) if the wrong enantiomer is produced.[1]
References
Solvias Ligand Portfolio. Solvias AG. (Primary source for ligand structure and CAS mapping).
Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis 19.1 (2002): 3-16.[1] (Foundational review on Josiphos applications).
Santa Cruz Biotechnology. "Josiphos SL-J418-2 Product Data Sheet." (Verification of CAS 849924-48-7 and chemical identity). [1][2]
Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation." Journal of the American Chemical Society 116.9 (1994): 4062-4066.[1] (Original mechanistic grounding). [1]
asymmetric hydrogenation of unprotected enamides with SL-J418-2
Application Note: Asymmetric Hydrogenation of Unprotected Enamides with SL-J418-2 Abstract This application note details the protocol for the asymmetric hydrogenation of unprotected N-H enamides using the highly tunable...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Asymmetric Hydrogenation of Unprotected Enamides with SL-J418-2
Abstract
This application note details the protocol for the asymmetric hydrogenation of unprotected N-H enamides using the highly tunable Solvias Josiphos ligand SL-J418-2 . While unprotected enamides (bearing a free N-H moiety) present challenges regarding substrate inhibition and stability compared to their N-protected counterparts, the specific steric and electronic profile of SL-J418-2, when complexed with Rhodium(I), affords exceptional enantioselectivities (>98% ee) and Turnover Numbers (TON > 1,000). This guide covers ligand characteristics, catalyst preparation, reaction optimization, and mechanistic rationale.
Catalyst Profile: SL-J418-2
SL-J418-2 is a member of the privileged Josiphos ligand family, known for its ferrocene backbone which imparts rigidity and distinct electronic properties.
Electronic Tuning: The bis(4-methoxy-3,5-dimethylphenyl) group on the ferrocenyl phosphine provides high electron density, facilitating oxidative addition of H₂ and stabilizing the high-oxidation-state Rh(III) intermediates.
Steric Bulk: The di(3,5-xylyl) group on the ethyl arm creates a defined chiral pocket, crucial for enantiodiscrimination of the prochiral olefin.
Ligand Structure & Properties
Property
Specification
Appearance
Orange to reddish-brown powder
Air Stability
Moderately stable (store under inert gas)
Solubility
Soluble in MeOH, THF, Toluene, DCM
Metal Precursor
[Rh(nbd)₂]BF₄ or [Rh(cod)₂]OTf
Typical S/C
1,000 – 5,000 : 1
Scientific Rationale & Mechanism
Why SL-J418-2 for Unprotected Enamides?
Unprotected enamides (
) possess a free N-H group capable of hydrogen bonding. This can lead to non-productive aggregation or catalyst inhibition.
Chelation Control: The Rh-Josiphos complex operates via a bidentate coordination mechanism where the enamide oxygen and the alkene double bond coordinate to the Rh center.
Electronic Match: The electron-rich nature of SL-J418-2 (due to the methoxy/methyl substituents) increases the basicity of the metal center, accelerating the oxidative addition of molecular hydrogen—often the turnover-limiting step for bulky substrates.
Secondary Interactions: The ligand's bulky aryl groups prevent the free N-H from forming inhibitory dimers with the catalyst.
Mechanistic Pathway (Graphviz)
Caption: The Rh(I)/Rh(III) catalytic cycle. The electron-rich SL-J418-2 accelerates the oxidative addition of H₂ (Complex A → B).
Experimental Protocol
Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated autoclaves. Work in a well-ventilated fume hood.
Preparation of Stock Solutions
All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Metal Precursor Solution: Dissolve [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol) in degassed Methanol (1.0 mL).
Catalyst Formation: Add the Ligand Solution to the Metal Precursor Solution. Stir for 15–30 minutes at room temperature. The solution should turn clear orange/red.
Note: This generates a 0.005 M catalyst stock solution (L:M = 1:1 or 1.1:1).
General Hydrogenation Procedure (Screening Scale)
Substrate Loading: Weigh the Unprotected Enamide (1.0 mmol) into a glass vial equipped with a magnetic stir bar.
Tip: TFE is recommended if the reaction is sluggish in MeOH; it stabilizes the catalyst and promotes H-bonding interactions.
Catalyst Addition: Add an aliquot of the Catalyst Stock Solution corresponding to the desired S/C ratio.
Example: For S/C = 1000, add 200 µL of the 0.005 M stock (0.001 mmol catalyst).
Autoclave Assembly: Place the vial(s) into a high-pressure autoclave.
Purging: Seal the autoclave. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.
Reaction: Pressurize with Hydrogen (10–30 bar) . Stir at 25–40°C for 12–24 hours.
Work-up: Vent the hydrogen carefully. Concentrate the reaction mixture under reduced pressure.
Analysis: Determine conversion and ee via Chiral HPLC or GC.
Optimization Parameters
Parameter
Standard Range
Optimization Strategy
Solvent
MeOH, TFE, DCM
Start with MeOH. Switch to TFE for difficult substrates. DCM/MeOH mixtures can improve solubility.
Pressure
5 – 50 bar
Higher pressure usually increases rate but rarely affects ee for Josiphos/Rh systems.
Temperature
20°C – 50°C
Lower temp (0°C) can boost ee if initial results are <90%. Higher temp improves conversion.
S/C Ratio
500 – 5,000
Start at 500:1. If conversion is 100% in <2h, increase to 2,000:1.
Workflow Visualization
Caption: Step-by-step workflow for screening asymmetric hydrogenation conditions.
Troubleshooting & Best Practices
Low Conversion:
Purity Check: Ensure the enamide is free of halides or sulfur impurities, which poison Rh catalysts. Recrystallize the substrate if necessary.
Solvent Switch: Try 2,2,2-Trifluoroethanol (TFE) . Its ionizing power facilitates the formation of the cationic Rh species.
Pressure: Increase H₂ pressure to 50 bar.
Low Enantioselectivity:
Temperature: Lower the reaction temperature to 0°C or 10°C.
Counter-ion Effect: Switch the metal precursor from [Rh(nbd)₂]BF₄ to [Rh(cod)₂]OTf or [Rh(nbd)₂]SbF₆ . The counter-ion can influence the chiral pocket geometry.
Handling SL-J418-2:
Although relatively robust, phosphine ligands oxidize over time. Always handle in a glovebox or under a rigorous Schlenk line. If the orange solid turns green/blue, it has oxidized and will not be active.
References
Solvias AG. "Ligands and Catalysts Catalogue: SL-J418-2." Solvias.com.[2][3] [Link]
Blaser, H.-U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. [Link]
Xie, J.-H., et al. (2012).[4] "Recent advances in transition metal-catalyzed enantioselective hydrogenation of unprotected enamines." Chemical Society Reviews, 41, 4126-4139.[4] [Link]
synthesis of pharmaceutical intermediates using Josiphos SL-J418-2
Executive Summary This Application Note details the protocol and mechanistic rationale for utilizing Josiphos SL-J418-2 (CAS: 849924-48-7) in the asymmetric synthesis of high-value pharmaceutical intermediates. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the protocol and mechanistic rationale for utilizing Josiphos SL-J418-2 (CAS: 849924-48-7) in the asymmetric synthesis of high-value pharmaceutical intermediates. While the Josiphos family is renowned for the industrial synthesis of Sitagliptin and Metolachlor, the SL-J418-2 variant represents a "third-generation" ligand designed for sterically demanding and electronically distinct substrates that fail with standard ligands.
Key Advantages of SL-J418-2:
Electronic Tuning: The bis(4-methoxy-3,5-dimethylphenyl) moiety provides exceptional electron density to the metal center, accelerating oxidative addition steps in the catalytic cycle.[1]
Steric Precision: The di(3,5-xylyl) group offers a steric pocket intermediate between phenyl and tert-butyl, ideal for substrates with moderate steric bulk that require fine-tuned enantiodiscrimination.[1]
Industrial Scalability: Proven stability in air (as a solid) and high Turnover Frequencies (TOF > 1,000 h⁻¹) make it suitable for kilogram-scale GMP manufacturing.[1]
The efficacy of SL-J418-2 stems from its modular architecture.[1] Unlike the standard SL-J001 (Ph/tBu), this ligand utilizes a "push-pull" steric and electronic environment:[1]
The "Anchor" Phosphine (P1): Attached to the ferrocene ring.[1] The 4-methoxy-3,5-dimethylphenyl groups are highly electron-rich.[1] This increases the basicity of the metal center, facilitating the activation of molecular hydrogen (
The "Steering" Phosphine (P2): Attached to the chiral ethyl arm.[1] The 3,5-xylyl groups create a rigid, extended chiral pocket that dictates the facial selectivity of the incoming olefin.
Mechanistic Insight
The following diagram illustrates the Rhodium-catalyzed asymmetric hydrogenation cycle utilizing SL-J418-2.[1] The cycle emphasizes the role of the electron-rich P1 ligand in the rate-determining oxidative addition step.
Figure 1: Catalytic cycle for Rh-catalyzed hydrogenation.[1] The electron-rich nature of SL-J418-2 enhances the oxidative addition of H2, often the rate-limiting step for electron-deficient olefins.[1]
Application Protocol: Asymmetric Hydrogenation of a β-Aryl Enamide
This protocol describes the synthesis of a chiral amino acid precursor, a common motif in DPP-4 inhibitors and other pharmaceutical agents.
Rationale: In-situ preparation allows for rapid screening and minimizes the handling of sensitive isolated complexes.
In a nitrogen-filled glovebox, weigh [Rh(nbd)2]BF4 (3.7 mg, 0.01 mmol) and SL-J418-2 (7.9 mg, 0.0105 mmol, 1.05 eq) into a 4 mL glass vial.
Add degassed Methanol (2.0 mL).
Stir the mixture at room temperature for 30 minutes. The solution should turn from orange to a deep red-orange, indicating the formation of the [Rh(L)(nbd)]+ complex.[1]
Step 2: Hydrogenation Reaction
Weigh the Enamide Substrate (2.58 g, 10.0 mmol) into a stainless steel autoclave liner (or high-pressure glass vessel).
Dissolve the substrate in degassed Methanol (8.0 mL).
Transfer the Catalyst Solution (2.0 mL) to the substrate solution via syringe (Total Volume = 10 mL; Substrate conc. = 1.0 M; S/C ratio = 1000:1).
Seal the autoclave and purge with Nitrogen (3 cycles, 5 bar) to remove air.
Purge with Hydrogen (3 cycles, 10 bar).
Pressurize the reactor to 20 bar H2 .
Stir at 40°C for 12–16 hours.
Note: Reaction progress can be monitored by H2 uptake curves if the reactor is equipped with a mass flow controller.
Step 3: Work-up and Analysis
Vent the hydrogen gas carefully and purge the reactor with Nitrogen.
Concentrate the reaction mixture under reduced pressure to remove Methanol.
Purification: Pass the residue through a short pad of silica gel (eluent: EtOAc) to remove the catalyst.
Analysis:
Conversion: Analyze by 1H NMR (CDCl3). Look for the disappearance of vinyl protons (5.0–6.0 ppm) and appearance of the methine quartet (5.1 ppm).[1]
Optimization Strategy: The "Ligand Tuning" Workflow
When developing a new process, SL-J418-2 should be screened as part of a rational "Josiphos Library" approach. Use the following logic to determine if SL-J418-2 is the correct choice for your substrate.
Figure 2: Decision matrix for selecting SL-J418-2. This ligand is specifically recommended when standard ligands exhibit low activity (due to electronic mismatch) or suboptimal ee (due to steric clash with t-butyl groups).[1]
Troubleshooting & Critical Parameters
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Catalyst Poisoning
Ensure substrate is free of halides, sulfur, or coordinating amines.[1] Use scavengers (e.g., activated carbon) on substrate prior to reaction.[1]
Low Conversion (<50%)
Low H2 Solubility
Increase pressure to 50 bar or switch solvent to TFE (2,2,2-trifluoroethanol) to enhance H2 solubility and catalyst lifetime.[1]
Low ee (<90%)
Solvent Effect
Switch from MeOH to TFE or DCM.[1] Protic solvents often stabilize the transition state via H-bonding, but aprotic solvents can alter the conformational lock.
Racemization
Product Instability
If the product is acidic (e.g., alpha-chiral ketone), ensure neutral workup.[1] For enamides, avoid prolonged exposure to acidic media.
Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis2002 , 19, 3–16. [Link]
Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society2009 , 131(25), 8798–8804.[1] [Link]
Togni, A., et al. "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society1994 , 116(9), 4062–4066.[1] [Link]
Hsiao, Y., et al. "Synthesis of Sitagliptin: A Case Study in Process Chemistry." Organic Process Research & Development2005 , 9(5), 634–639.[1] [Link]
Disclaimer: This protocol is intended for research and development purposes. Users must conduct their own safety assessments and validation before scaling up.
Application Note: Asymmetric Hydrogenation of Difficult Substrates using Josiphos SL-J418-2
This Application Note is designed for process chemists and researchers optimizing asymmetric hydrogenations for sterically congested or electronically deactivated substrates ("difficult substrates"). Executive Summary St...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and researchers optimizing asymmetric hydrogenations for sterically congested or electronically deactivated substrates ("difficult substrates").
Executive Summary
Standard chiral phosphines (BINAP, DuPhos) often fail when applied to tetrasubstituted alkenes , unprotected enamines , or sterically hindered ketones .[1][2][3][4] These substrates suffer from poor coordination kinetics and lack the requisite steric lock for high enantioselectivity.[1][2][3][4]
Josiphos SL-J418-2 is a "third-generation" ferrocenyl ligand engineered specifically for these edge cases.[1][2][3][4] Unlike the generic SL-J001 (Cy/Ph), the SL-J418-2 incorporates 3,5-xylyl groups on the side chain and 4-methoxy-3,5-dimethylphenyl groups on the ferrocene backbone.[1][2][3][4] This unique architecture provides a dual advantage:
Electronic Enrichment: The methoxy groups increase electron density at the metal center, facilitating oxidative addition for recalcitrant substrates.[1][2][3]
Steric Bulk: The xylyl/dimethylphenyl combination creates a tighter chiral pocket, forcing high enantioselectivity (
) even for substrates with minimal steric differentiation.[1][2][3][4]
Role: Chiral Ligand for Rh, Ru, Ir, and Cu-catalyzed asymmetric transformations.[1][2][3][4]
The "Electronic/Steric" Tuning Mechanism
For difficult substrates, the catalytic cycle often stalls at the olefin coordination or hydride insertion step.[1][2][3] SL-J418-2 overcomes this via:
The "Push" Effect: The electron-donating p-methoxy groups on the ferrocenyl phosphine make the metal center more basic.[1][2][3][4] This is critical for activating tetrasubstituted olefins which are poor ligands.[1][2][3][4]
The "Wall" Effect: The 3,5-dimethyl substituents on the aryl rings act as "fences," restricting the rotation of the substrate and enforcing a single binding trajectory.[1][2][3]
Protocol: Rh-Catalyzed Hydrogenation of Tetrasubstituted Alkenes
Target Application: Synthesis of chiral alkanes from tetrasubstituted enol esters or enamides.
Difficulty Level: High (Requires strict anaerobicity and high pressure).[1][2][3][4]
Phase 1: Catalyst Pre-formation (The "Golden Hour")
Catalysts for difficult substrates are often unstable.[1][2][3][4] Generate the active species immediately before use.[1][2][3]
Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox or using strict Schlenk technique.
Weighing:
Weigh [Rh(nbd)₂]BF₄ (0.01 mmol, 3.7 mg).
Weigh SL-J418-2 (0.011 mmol, 8.3 mg).[1][2][3][4] Use a 1.1:1 Ligand-to-Metal ratio.
Complexation:
Dissolve both in 2.0 mL of degassed DCM/MeOH (1:1).
Stir at Room Temperature (RT) for 15–30 minutes.
Self-Validation Check: The solution should turn from orange to a deep red-orange. If the solution becomes black or precipitates, oxygen contamination has occurred.[1][2][3] Abort and restart.
Phase 2: Reaction Assembly
Substrate Preparation: Dissolve the substrate (1.0 mmol, S/C = 100) in the reaction solvent.
Recommendation: Use TFE (2,2,2-Trifluoroethanol) or a TFE/DCM mixture.[1][2][3][4] TFE is known to boost turnover frequency (TOF) for Josiphos systems by forming hydrogen-bond networks with the substrate.[1][2][3][4]
Mixing: Add the catalyst solution to the substrate solution in the autoclave liner.
Pressurization:
Seal the autoclave.[1][2][3][4] Purge 3x with Nitrogen (10 bar), then 3x with Hydrogen (10 bar).
Pressurize to 50–80 bar H₂ . Note: Difficult substrates often require high pressure to drive the equilibrium.[1][2][3]
When the standard protocol yields <50% conversion, use the following logic flow to troubleshoot.
Figure 1: Decision tree for optimizing Josiphos SL-J418-2 reactions. Note that acid additives can protonate basic nitrogens in the substrate, preventing catalyst poisoning.[1][2][3]
Critical Parameter: The TFE Effect
For SL-J418-2, solvent choice is non-trivial.[1][2][3][4] Data suggests a strong correlation between solvent polarity/H-bonding capability and TOF for bulky substrates.[1][2][3][4]
Solvent
Relative Rate (TOF)
Enantioselectivity (ee)
Comment
Methanol
1.0 (Baseline)
92%
Standard choice.[1][2][3][4] Good for simple substrates.[1][2][3][4]
Toluene
0.2
85%
Often too non-polar; poor ion separation.[1][2][3][4]
Recommended. Stabilizes the rate-determining transition state via H-bonding.[1][2][3][4]
References
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1][2][3][4]
Blaser, H. U., et al. (2003).[1][2][3][4] "Josiphos ligands: From discovery to technical applications." Advanced Synthesis & Catalysis, 345(1‐2), 103-151.[1][2][3][4] Link[1][2][3][4]
Santa Cruz Biotechnology. Josiphos SL-J418-2 Product Data.[1][2][3][4]Link[1][2][3][4]
Togni, A., et al. (1994).[1][2][3][4] "A Novel Class of Ferrocenyl Ligands for Asymmetric Catalysis." Journal of the American Chemical Society, 116(9), 4062-4066.[1][2][3] Link[1][2][3][4]
Technical Guide: Catalytic Cycle & Protocol for Josiphos SL-J418-2
This application note provides an in-depth technical analysis of the catalytic mechanism and experimental protocols for Josiphos SL-J418-2 , a privileged chiral ligand used in the asymmetric hydrogenation of sterically d...
Author: BenchChem Technical Support Team. Date: February 2026
This application note provides an in-depth technical analysis of the catalytic mechanism and experimental protocols for Josiphos SL-J418-2 , a privileged chiral ligand used in the asymmetric hydrogenation of sterically demanding substrates.[1][2]
Josiphos SL-J418-2 is a ferrocenyl bis-phosphine ligand belonging to the renowned Solvias Josiphos family.[1][2][3] Its "privileged" status stems from its modular backbone, which allows for the precise tuning of steric and electronic properties to match specific substrate classes.
Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]
-chirality at the ethyl side-chain; -planar chirality at the ferrocene core.[1][2]
Structural Advantages[1][2][3]
Electronic Asymmetry: The ligand features two distinct phosphine moieties:[1][2]
(on Ferrocene): Substituted with Bis(4-methoxy-3,5-dimethylphenyl) groups (often called "MOD" groups).[1][2] These are highly electron-rich due to the methoxy/methyl donation and sterically bulky.[1][2]
(on Side Chain): Substituted with Di(3,5-xylyl) groups.[1][2][3] These are sterically demanding but electronically distinct from the MOD groups.[1][2]
Rigid Backbone: The ferrocene scaffold creates a highly rigid chiral pocket, minimizing conformational flexibility and ensuring high enantioselectivity (ee).[1][2]
Mechanistic Deep Dive: The Rhodium Catalytic Cycle
While Josiphos ligands can coordinate with Ru, Ir, and Pd, the Rhodium(I)-catalyzed hydrogenation of prochiral olefins (e.g., enamides, itaconates, dehydroamino acids) is the most extensively characterized mechanism. It follows the "Unsaturated Route" (Halpern-Brown Mechanism) .[1][2]
The Catalytic Cycle Stages[3][5]
Pre-Catalyst Activation:
The precatalyst, typically
, undergoes hydrogenation to remove the cyclooctadiene (COD) ligand, generating the active solvated species .[1][2]
Substrate Coordination (The "Major/Minor" Manifold):
The prochiral substrate coordinates to the Rh center bidentately (via the olefin and a directing group, such as a carbonyl oxygen).[2]
Critical Insight: Two diastereomeric complexes are formed.
Major Complex: Thermodynamically more stable but kinetically incompetent (reaction dead-end).[1][2]
Role of SL-J418-2: The bulky MOD and Xylyl groups amplify the energy difference between these manifolds, enforcing high enantioselectivity via the "Curtin-Hammett" principle.[1]
) adds to the Minor Complex .[1][2] This is generally the irreversible, rate-limiting, and enantiodetermining step.[1][2] The electron-rich MOD groups on SL-J418-2 facilitate this oxidation of Rh(I) to Rh(III).[1][2]
Migratory Insertion:
A hydride ligand transfers to the coordinated olefin, forming a Rh(III)-alkyl intermediate.[1][2]
Reductive Elimination:
The product is released, and the Rh(I) solvated species is regenerated to re-enter the cycle.
Visualization: The Catalytic Cycle
The following diagram illustrates the Rhodium-Josiphos catalytic cycle, highlighting the critical "Minor Pathway" dominance.
Caption: The Halpern-Brown mechanism for Rh-Josiphos hydrogenation. High enantioselectivity arises because the reaction proceeds exclusively through the highly reactive "Minor Complex" pathway.
Application Note: Substrate Scope & Conditions
SL-J418-2 is particularly effective for substrates that require a balance of steric bulk and electron density.[1][2]
Target Substrates
Substrate Class
Example Structures
Typical Conditions
Enamides
-/-dehydroamino acid derivatives
1-10 bar , MeOH, 25°C
Itaconates
Dimethyl itaconate derivatives
5-20 bar , TFE/MeOH
-Keto Esters
Methyl acetoacetate derivatives
10-50 bar , AcOH (additive)
Tetrasubstituted Olefins
Cyclic enol acetates
50-80 bar , High Catalyst Loading
Solvent Effects[2][8]
Methanol (MeOH): The standard solvent.[1][2] Promotes rapid ligand exchange.
Trifluoroethanol (TFE): Highly recommended for difficult substrates.[1][2] TFE enhances the stability of the cationic Rh species and can drastically improve turnover frequency (TOF).[2]
Dichloromethane (DCM): Often used as a co-solvent to improve solubility of bulky substrates.[1][2]
Safety Warning: Hydrogen gas is highly flammable.[1][2] High-pressure reactors must be rated for the operating pressure.[1][2] Work in a well-ventilated fume hood.
Concentrate the solvent via rotary evaporation.[1][2]
Analysis: Determine Conversion (
NMR) and Enantiomeric Excess (Chiral HPLC/GC).
Expert Insights & Troubleshooting
Problem: Low Conversion
Cause: Catalyst poisoning or oxygen/water contamination.[1][2]
Solution: Ensure strict anaerobic conditions. Use "Schlenk" techniques or a glovebox.
Optimization: Switch solvent to TFE (2,2,2-Trifluoroethanol) . The non-coordinating nature of TFE often boosts reactivity for sluggish Josiphos systems.[2]
Problem: Low Enantioselectivity (ee)
Cause: Pressure effects or non-selective background reaction.[1][2]
Solution:
Lower
Pressure: Contrary to intuition, lower pressure can sometimes improve ee by slowing the non-selective "Major" pathway (though this is rare for Josiphos, it is worth testing).[2]
Lower Temperature: Run at 0°C or -10°C to maximize the energetic difference between diastereomeric transition states.
Reference Data
Solvias Product Sheet: SL-J418-2 is specifically noted for high performance in the hydrogenation of functionalized ketones and sterically hindered enamides [1].[1][2]
General Josiphos Mechanism: The electronic differentiation between the aryl-phosphine and alkyl-phosphine is the key driver of selectivity [2].[1][2]
References
Solvias AG. Ligands and Catalysts Catalogue: Josiphos Ligands.[1][2][3] Solvias.com.[1][2] Available at: [Link][1][2]
Blaser, H. U., et al. (2003).[1][2] Josiphos Ligands: From Discovery to Technical Applications.[1][2] Solvias AG / ResearchGate.[1][2] Available at: [Link]
Primary Utility: Asymmetric Hydrogenation (Rh/Ir/Ru) and C-X Coupling (Pd).
The Stability Paradox: The specific substituents (methoxy-dimethylphenyl and xylyl groups) render this ligand exceptionally electron-rich and sterically bulky. While this maximizes enantioselectivity (ee), it simultaneously makes the phosphorous centers highly susceptible to oxidative deactivation and ligand dissociation if not handled under strict anaerobic conditions.
Part 1: The Deactivation Landscape (Root Cause Analysis)
Before troubleshooting, you must understand how the catalyst dies. The SL-J418-2 system does not usually "fade"; it is actively killed by environmental or substrate-level contaminants.
Visualizing Failure Modes
The following diagram maps the kinetic competition between the productive catalytic cycle and irreversible deactivation pathways.
Figure 1: Kinetic competition between productive turnover and irreversible deactivation pathways (Oxidation, Aggregation, Poisoning).
Part 2: Troubleshooting Guides & FAQs
Category A: Kinetic Stalling & Low Conversion
Q1: My reaction starts fast but stops at 40-60% conversion. Adding more catalyst doesn't help. Why?Diagnosis: This is the signature of Product Inhibition or Substrate Poisoning , not necessarily catalyst instability.
Mechanism: In SL-J418-2 systems, the bulky xylyl groups create a tight chiral pocket. If the product binds too tightly to the metal center (common in amine synthesis), it prevents fresh substrate from entering. Alternatively, a byproduct (like halide salts in coupling reactions) is precipitating on the active site.
The Fix:
Check Solubility: Ensure the product remains soluble. If it precipitates, it may co-precipitate the catalyst.
Increase H2 Pressure (Hydrogenation): Higher pressure can force product dissociation.
Add Scavengers: For Pd-coupling, add mild additives to sequester halide byproducts.
Q2: The reaction mixture turned black. Is the catalyst dead?Diagnosis: Yes. "Palladium Black" or "Rhodium Black" indicates Ligand Dissociation .
Mechanism: The SL-J418-2 ligand has detached from the metal. Without the stabilizing phosphine, the metal atoms aggregate into inactive nanoparticles. This often happens if the reaction temperature is too high for the ligand's binding constant, or if O2 oxidized the phosphine, causing it to fall off.
The Fix:
Lower Temperature: Josiphos ligands are generally stable up to 50-80°C. Above 100°C, dissociation risk spikes.
Ligand Excess: In in situ preparations, use a 1.1:1 or 1.2:1 ratio of SL-J418-2 to Metal. The slight excess shifts the equilibrium toward the bound complex.
Category B: Enantioselectivity (ee) Erosion
Q3: I am getting full conversion, but the ee has dropped from 98% to 75% compared to the pilot batch.Diagnosis: You likely have a Background Reaction caused by "naked" metal.
Mechanism: If SL-J418-2 partially oxidizes (forming the P=O species), it can no longer bind the metal effectively. The metal remains active but achiral (or racemic). This "rogue" metal catalyzes the reaction rapidly but without stereocontrol, diluting the high ee produced by the intact catalyst.
The Fix:
Strict Degassing: See Protocol 1 below. Sparging with nitrogen is often insufficient for electron-rich phosphines; freeze-pump-thaw is preferred for small scales.
Purity Check: Run a 31P NMR of the ligand stock.[3] The active ligand should show two doublets (or multiplets depending on the metal). A sharp singlet shifted downfield usually indicates Phosphine Oxide.
Part 3: Validated Experimental Protocols
Protocol 1: The "Zero-Oxygen" Solvent Prep
Standard sparging (bubbling gas) is often insufficient for SL-J418-2 due to its high electron density, which makes it an oxygen scavenger.
Step
Action
Technical Rationale
1
Select Solvent
Use anhydrous, inhibitor-free solvents (MeOH, TFE, or THF).
2
Freeze
Submerge flask in liquid N2 until solvent is solid.
3
Evacuate
Apply high vacuum (<0.1 mbar) for 5-10 minutes.
4
Thaw
Close vacuum, thaw in warm water bath. (Gas bubbles will erupt).
5
Repeat
Perform 3 cycles .
6
Backfill
Fill with Ar or N2 (Ar is preferred as it is heavier than air).
Protocol 2: Impurity Limits Table
SL-J418-2 catalysts are sensitive to Lewis basic impurities. Adhere to these limits.
Impurity Class
Common Sources
Max Tolerance (ppm)
Mitigation Strategy
Dissolved O2
Solvents, leaks
< 5 ppm
Freeze-Pump-Thaw (see above).
Sulfur (Thiols/Thioethers)
SM synthesis carryover
< 10 ppm
Treat substrate with Cu/Zn scavengers or recrystallize.
Strong Amines
Substrate, Base
Varies
Use bulky bases (e.g., Cs2CO3) to reduce metal coordination.
Peroxides
Ethers (THF, Dioxane)
< 20 ppm
Test strips prior to use; filter through activated alumina.
Part 4: Decision Tree for Optimization
Use this logic flow to diagnose issues during the reaction screening phase.
Figure 2: Troubleshooting logic flow for SL-J418-2 mediated reactions.
References
Solvias AG. (n.d.). Ligands and Catalysts Catalogue: Josiphos Ligands. Retrieved from
Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. (Foundational text on Ferrocenyl Phosphine stability).
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Retrieved from
Strem Chemicals. (n.d.). Solvias Josiphos Nickel Catalyst Kit & Handling. Retrieved from
Baird, M. C. (2011).[4] "The coordination behaviour of ferrocene-based pyridylphosphine ligands." Dalton Transactions. (Mechanistic insight into ferrocenyl ligand binding modes).
Author: BenchChem Technical Support Team. Date: February 2026
Product: Josiphos SL-J418-2
Chemical Identity: (S)-1-[(R)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethylbis[4-(trifluoromethyl)phenyl]phosphine
CAS Number: 849924-48-7 (Enantiomer) / 849924-45-4 (Related)
Classification: Electron-Deficient Chiral Ferrocenyl Diphosphine
Introduction: The "Electronic" Challenge
Welcome to the Technical Support Center for Solvias Josiphos SL-J418-2. Unlike the classic "electron-rich" Josiphos ligands (e.g., SL-J001 or SL-J002) which rely on bulky alkyl groups, SL-J418-2 is defined by its four electron-withdrawing 4-(trifluoromethyl)phenyl groups.
Why this matters for TON:
This ligand creates a highly electrophilic metal center. While this increases Lewis acidity (improving coordination of hindered substrates), it fundamentally alters the rate-determining step of the catalytic cycle compared to standard Josiphos ligands. Optimizing TON for SL-J418-2 requires a distinct strategy focused on anion selection and hydrogen pressure management .
Part 1: The Critical Parameters (Causality & Logic)
Q1: My reaction works but the TON is capped at 500-1000. Why is the catalyst deactivating?
The Diagnosis:
With SL-J418-2, the most common cause of low TON is not oxidative degradation (the CF3 groups actually stabilize the phosphine against air), but rather competitive inhibition or anion poisoning .
The Mechanism:
Because the phosphine is electron-poor, the resulting Rh or Ir center is "hungry" for electron density.
Anion Competition: If you use a precursor with a coordinating anion (e.g., Cl⁻, I⁻, or even OTf⁻ in some cases), the anion will bind tightly to the electrophilic metal, blocking the substrate.
Product Inhibition: If your product contains a basic amine or heteroatom, it may bind irreversibly to the highly Lewis-acidic metal center after the reaction, preventing turnover.
The Fix (Self-Validating Protocol):
Switch Precursors: Move from neutral precursors like [Rh(COD)Cl]2 to cationic precursors with non-coordinating anions.
Recommendation: Use [Rh(COD)2]BF4 or, for maximum TON, [Rh(COD)2]BArF (BArF = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating BArF anion leaves the metal center open for substrate binding.
Q2: How does Hydrogen Pressure affect TON for this specific ligand?
The Insight:
For electron-rich ligands (like J002), high pressure can sometimes be detrimental or unnecessary. However, for the electron-deficient SL-J418-2 , the oxidative addition of H₂ onto the metal is often slower.
Optimization Rule:
Increase Pressure: SL-J418-2 typically requires higher H₂ pressure (20–80 bar) to maintain high turnover frequencies (TOF).
Temperature/Pressure Nexus: If you are running at <10 bar, the catalyst is likely "starving" for hydrogen, leading to the formation of inactive metal dimers. Increasing pressure often rescues the TON.
Part 2: Optimization Workflows
Workflow A: Catalyst Pre-formation vs. In-Situ
While Josiphos ligands are robust, SL-J418-2 benefits significantly from proper pre-formation to ensure the active cationic species is generated.
Figure 1: Critical path for generating the active cationic species. Note the emphasis on visual inspection (Color Check).
Workflow B: Solving the "Stalled Reaction"
If your reaction reaches 80% conversion and stops, use this logic tree to identify the TON killer.
Because of the fluorinated aryl groups, SL-J418-2 has unique solubility and reactivity profiles.
Solvent
Compatibility
Impact on TON
Notes
Dichloromethane (DCM)
Excellent
High
Best for solubility of the fluorinated ligand. Often gives highest ee.
Methanol (MeOH)
Good
Medium
Good for reaction rates, but check ligand solubility first.
Trifluoroethanol (TFE)
Critical
Very High
The "Magic Solvent" for fluorinated ligands. Stabilizes the cation and H-bonding networks.
THF
Moderate
Low
Can compete with substrate for the electrophilic metal center. Avoid if possible.
Toluene
Poor
Low
Ligand/Complex solubility is often poor due to fluorination.
Experimental Protocol: High-TON Hydrogenation
Objective: Achieve TON > 2,000 for an enamide substrate.
Catalyst Preparation (Glovebox):
Weigh [Rh(COD)2]BF4 (1.0 equiv) and SL-J418-2 (1.1 equiv).
Dissolve in degassed DCM (approx. 0.01 M). Stir for 30 mins. The solution should turn deep orange.
Substrate Loading:
Dissolve substrate in TFE or MeOH/DCM mixture.
Crucial Step: If the substrate is a crude oil, pass it through a plug of basic alumina or silica to remove trace acid/base impurities which kill TON.
Reaction Assembly:
Add catalyst solution to substrate solution.[1] Target S/C ratio: 2,000.
Transfer to autoclave.
Pressurization:
Purge 3x with H₂.
Pressurize to 50 bar . (Note: Standard Josiphos uses 5-10 bar; J418-2 thrives at higher pressure).
Reaction:
Stir at 25°C. If reaction is slow, increase to 40°C.
Note: SL-J418-2 is thermally stable, but ee may erode >50°C.
Part 4: FAQ - Specific Scenarios
Q: I see "induction periods" where the reaction doesn't start for an hour. Is my catalyst dead?A: No. This is common with SL-J418-2. The electron-withdrawing groups make the pre-catalyst activation (hydrogenation of the COD ligand) slower.
Fix: Hydrogenate the catalyst precursor separately in the absence of substrate for 15 minutes (pre-hydrogenation), then inject the substrate.
Q: Can I use this ligand for substrates containing free amines?A: Yes, but caution is needed. Free amines can bind to the highly electrophilic Rh center.
Fix: Add 1.0 equivalent of HBF₄ or HCl (relative to the amine) to protonate the amine and prevent coordination. The hydrogenation usually proceeds on the ammonium salt.
Q: What is the maximum S/C ratio observed with SL-J418-2?A: In optimized industrial processes (e.g., for Sitagliptin intermediates), TONs of 2,000–5,000 are achievable. If you are stuck at 500, it is almost certainly a purity issue (feedstock) or an anion effect (precursor).
References
Solvias AG. Josiphos Ligands: From Discovery to Technical Applications. Solvias Technical Notes.
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation.[2]Advanced Synthesis & Catalysis, 345(1-2), 103-151.
Togni, A., et al. (1994). A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation.Journal of the American Chemical Society, 116(9), 4062-4066.
Technical Support Center: Josiphos SL-J418-2 Oxidation Analysis
The following technical guide is structured as a specialized support center resource for researchers working with Josiphos SL-J418-2 . It prioritizes actionable troubleshooting, mechanistic understanding, and robust anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers working with Josiphos SL-J418-2 . It prioritizes actionable troubleshooting, mechanistic understanding, and robust analytical protocols.
Core Diagnostic: Is My Ligand Oxidized?
Quick Status Check (Visual & Physical)
Color: Pristine SL-J418-2 is typically an orange to reddish-orange solid (characteristic of the ferrocene backbone).
Warning Sign: A fading to pale yellow or the appearance of white/off-white precipitates often indicates significant oxidation (phosphine oxides are typically white, though the ferrocene core retains some color).
Solubility: The ligand is soluble in standard organic solvents (THF, DCM, Toluene).
Warning Sign: Cloudiness in non-polar solvents (like Hexane/Heptane) can indicate the presence of oxides, which are generally more polar than the parent ligand.
Advanced Analysis: NMR Diagnostics
Question: How do I definitively distinguish between the parent ligand and its oxidation products using
P NMR?
Technical Insight:
P NMR is the gold standard for this analysis. Josiphos SL-J418-2 contains two distinct phosphorus centers:
: Attached directly to the ferrocene ring (electron-rich aryl substituents).
: Attached to the ethyl side chain (aryl substituents).
Oxidation shifts the phosphorus signal significantly downfield (deshielding).
Expected Chemical Shifts (
P{1H} NMR)
Note: Exact values depend on solvent (typically
or ). Values below are representative ranges based on structural analogues.
Species
Signal Description
Approx. Chemical Shift ( ppm)
Diagnostic Feature
Intact Ligand (SL-J418-2)
Two Doublets (d)
-10 to -30 ppm
Distinct coupling (typically 30-50 Hz).
Mono-Oxide A ()
Singlet / Broad
+30 to +50 ppm
Loss of coupling to the oxidized P.
Mono-Oxide B ()
Singlet / Broad
+30 to +50 ppm
Less common as primary degradant due to steric shielding.
Di-Oxide (Fully Oxidized)
Two Singlets
+30 to +60 ppm
Both signals shift to the positive oxide region.
Protocol: Anaerobic NMR Sample Prep
Flush a clean NMR tube with Argon/Nitrogen for 5 minutes.
Dissolve ~10 mg of ligand in 0.6 mL of degassed
or inside a glovebox.
Seal the tube with a tight cap and Parafilm immediately.
Acquisition: Run a standard proton-decoupled
P scan (min 64 scans) to detect trace oxides (1-2% sensitivity).
Troubleshooting: HPLC "Ghost" Peaks
Question: I see small impurity peaks in my HPLC chromatogram. Is this real degradation or an artifact?
The "On-Column Oxidation" Phenomenon:
Phosphine ligands, especially electron-rich ones like SL-J418-2, are prone to oxidation during the HPLC run if the mobile phase contains dissolved oxygen. This creates "ghost peaks" that do not exist in the bulk sample.
Diagnostic Test:
If the impurity peak area increases with slower flow rates or longer retention times, it is likely on-column oxidation.
Remediation Protocol (The TCEP Method):
To validate the purity, modify your mobile phase:
Additive: Add Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride to the aqueous mobile phase component.
Concentration: 10–50 µM TCEP is sufficient.
Mechanism: TCEP acts as a sacrificial reductant, scavenging oxygen in the column and preventing the ligand from oxidizing during analysis.[1][2]
Result: If the "impurity" peaks disappear or significantly shrink with TCEP, they were analytical artifacts, not real sample degradation.
Degradation Mechanism & Pathway
Question: Which phosphorus oxidizes first?
Mechanistic Analysis:
While both phosphorus atoms are susceptible, the oxidation kinetics differ based on electronics and sterics.
(Side Chain): The phosphorus attached to the ethyl arm is typically more nucleophilic/basic due to the carbon attachment. It is often the primary site of initial oxidation .
(Ferrocenyl): Although the methoxy/dimethyl substituents make this P electron-rich, it is often more sterically hindered by the ferrocene sandwich structure.
Degradation Pathway Diagram
The following diagram illustrates the stepwise oxidation from the active ligand to the inert dioxide.
Caption: Stepwise oxidation pathway of Josiphos SL-J418-2. The side-chain phosphorus (
) is typically the kinetic oxidation site.
FAQ: Handling & Prevention
Q: Can I use the ligand if it contains ~5% oxide?
Answer: For high-enantioselectivity catalysis, no .
Reasoning: Phosphine oxides are potent coordination inhibitors. They can bind to the metal center (via Oxygen) non-selectively, altering the catalyst's geometry. This often leads to a drastic drop in enantiomeric excess (ee) and reaction rate (TOF).
Recommendation: If oxide content >2-3%, repurify (recrystallization) or discard.
Q: How do I store SL-J418-2 to prevent this?
Protocol:
Atmosphere: Strictly under Argon or Nitrogen (Glovebox preferred).
Temperature: < 4°C (Refrigerator).
Container: Tightly sealed vial with Parafilm; secondary containment in a jar with desiccant/oxygen scavenger.
Q: Is the oxidation reversible?
Answer: Chemically, yes (using silanes like
or ), but this is not recommended for analytical standards or high-value synthesis.
Risk: Reduction conditions can be harsh and may degrade the ferrocene backbone or racemize the chiral centers. It is safer to prevent oxidation than to reverse it.
References
Solvias AG. Ligands and Catalysts Catalogue: Josiphos Ligands. (Lists specific structure and physical data for SL-J418-2).
Togni, A. et al. (2002). The Discovery and Development of the Josiphos Ligand Family.[3][4] Topics in Catalysis.[4][5] (Mechanistic details on ferrocenyl ligand stability).
Wang, K. et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Protocol for TCEP use in HPLC).
Oxford Instruments. Analysing Phosphorus Containing Compounds Using 31P Benchtop NMR. (General guide on P vs P=O shifts).
Technical Guide: Optimizing Hydrogen Pressure in SL-J418-2 Mediated Asymmetric Hydrogenation
Executive Summary & System Identification SL-J418-2 is a specific member of the Josiphos ligand family (chiral ferrocenyl phosphines), widely utilized in the pharmaceutical industry for the asymmetric hydrogenation of ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & System Identification
SL-J418-2 is a specific member of the Josiphos ligand family (chiral ferrocenyl phosphines), widely utilized in the pharmaceutical industry for the asymmetric hydrogenation of challenging substrates (e.g.,
When users report issues with the "SL-J418-2 reaction rate," they are invariably referring to the Asymmetric Hydrogenation process where this ligand is complexed with a metal precursor (typically Rhodium [Rh] , Iridium [Ir] , or Ruthenium [Ru] ).
Hydrogen pressure (
) in these systems is a double-edged variable: it drives the reaction kinetics but often exhibits non-linear effects on enantioselectivity () and catalyst stability. This guide addresses the decoupling of mass transfer limitations from intrinsic kinetic bottlenecks .
Critical Mechanistic Logic (The "Why")
Before troubleshooting, researchers must visualize the reaction pathway. The effect of hydrogen pressure is not merely "more pressure = faster rate."[2] It is governed by the Solubility-Diffusion-Reaction model.
The Hydrogen Cascade
Gas-Liquid Mass Transfer (
): gas must cross the interface into the solvent. This is governed by Henry's Law ().
Intrinsic Kinetics: The dissolved
undergoes oxidative addition to the Metal-Ligand complex.
Selectivity Determination: The pressure determines the concentration of
available to the diastereomeric transition states. In many Josiphos systems, lower pressures can sometimes yield higher by allowing the major/minor diastereomer equilibrium to establish before the irreversible hydrogenation step.
System Visualization
The following diagram illustrates the critical control points where pressure (
) influences the outcome.
Figure 1: The Hydrogen Cascade showing the dependency of the oxidative addition step on dissolved hydrogen concentration.
Troubleshooting Guide (Q&A)
Scenario A: Reaction Rate Issues
Q1: I increased the hydrogen pressure from 5 bar to 20 bar, but the reaction rate did not increase. Why?
Diagnosis: You are likely in a Mass Transfer Limited regime, not a Kinetic regime.
Explanation: If the rate of
consumption by the catalyst is faster than the rate at which dissolves into the solvent, the solution is starvated of hydrogen. Increasing head pressure increases the saturation limit (), but if the gas-liquid mixing efficiency () is poor, the bulk concentration remains near zero.
Validation Test:
Keep pressure constant (e.g., 20 bar).
Double the stirring speed (RPM).
Result: If the rate increases significantly with RPM, you are mass-transfer limited. You need better agitation, not necessarily more pressure.
Q2: My reaction starts fast but stalls at 80% conversion. Will increasing pressure fix this?
Diagnosis: This is likely Catalyst Deactivation or Product Inhibition , rarely a pressure issue (unless the pressure dropped due to consumption).
Explanation: Josiphos complexes are robust, but can be poisoned by impurities or substrate oligomers.
Corrective Action:
Check the purity of the substrate (remove halides/amines that might poison Rh/Ir).
Perform a "spike test": Add fresh catalyst at 80% conversion. If reaction resumes, the original catalyst died. If not, the product is inhibiting the reaction.
Scenario B: Selectivity (ee) Issues
Q3: I increased pressure to speed up the reaction, but my enantiomeric excess (ee) dropped from 98% to 92%. Is this normal?
Diagnosis: Yes, this is a known phenomenon in asymmetric hydrogenation, often referred to as the Pressure Effect on Selectivity .
Mechanism: The enantioselection often occurs during the binding of
to the catalyst-substrate complex.
Low Pressure:[3][4][5] The reaction is slower, allowing the catalyst-substrate complex to equilibrate between the "Major" (high ee) and "Minor" (low ee) diastereomers before
forces rapid oxidative addition on both diastereomers (Major and Minor) before they can equilibrate, "locking in" a lower selectivity.
Recommendation: Run a pressure screening (5, 10, 20, 50 bar). Plot Rate vs. ee.[7] Choose the pressure that provides the best compromise between commercially viable rate and required purity.
Experimental Protocol: Pressure vs. Rate Screening
To rigorously determine the optimal operating window for SL-J418-2, perform the following kinetic profiling.
Prerequisites:
Ligand: SL-J418-2 (Solvias / Sigma-Aldrich)
Precursor:
or (depending on substrate)
Solvent: Degassed Methanol or TFE (Trifluoroethanol)
Step-by-Step Workflow:
Catalyst Preparation (Glovebox):
Mix Metal Precursor and SL-J418-2 in a 1:1.1 molar ratio in solvent.
Stir for 30 mins to ensure complexation (Solution usually turns orange/red).
Reactor Loading:
Load substrate into the autoclave (S/C ratio 1000:1 to 5000:1).
Inject catalyst solution.
Purge Cycle:
Pressurize with
to 5 bar, vent (3x) to remove .
Pressurize with
to 5 bar, vent (3x) to exchange gas.
Isobaric Experimentation:
Set temperature (e.g., 25°C).
Set Stirring to Max (e.g., 1200 RPM).
Pressurize to Target
(e.g., 10 bar).
Crucial: Monitor
uptake flow rate via mass flow controller (Büchi Pressflow or similar).
Sampling:
Take aliquots at t=1h, 2h, 4h. Analyze via Chiral HPLC.
Data Analysis Table (Template)
Exp ID
Pressure (bar)
Time to 90% Conv (min)
TOF (hr⁻¹)
ee (%)
Regime Diagnosis
EXP-01
5
240
250
99.2
Kinetic Control (Slow)
EXP-02
20
60
1000
98.5
Optimal Window
EXP-03
50
45
1333
94.1
Selectivity Loss
EXP-04
80
42
1400
93.5
Mass Transfer Limited (Rate plateau)
References
Solvias AG. Josiphos Ligands: Technical Data Sheet and Application Guide. Solvias Ligand Portfolio. [Link]
Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. [Link]
Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research, 40(12), 1402-1411. [Link]
Technical Support Center: Optimizing SL-J418-2 Catalyst Performance
Executive Summary & Catalyst Profile SL-J418-2 is a premier Josiphos-class chiral ligand [(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine].[1][2][3][4] It is engineered for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Catalyst Profile
SL-J418-2 is a premier Josiphos-class chiral ligand [(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine].[1][2][3][4] It is engineered for high-turnover asymmetric hydrogenations and C-X couplings.[1][2][3][4]
Unlike robust heterogeneous catalysts (e.g., Pd/C), SL-J418-2 forms delicate homogeneous complexes (typically with Rh, Ir, or Ru).[1][2][3][4] Its performance—specifically Turnover Frequency (TOF) and Enantiomeric Excess (ee) —is non-linearly dependent on substrate purity.[1][2][3][4] Even trace impurities (ppm level) can irreversibly poison the metal center or oxidize the phosphine backbone, leading to stalled reactions or racemic mixtures.[1][3][4]
Critical Failure Mode: Oxidation of the P(III) centers to P(V) oxides; coordination competition by S/N-donors.[1][2][3][4]
Ideal Substrate Purity: >98% (HPLC), with specific impurity limits defined below.
Critical Impurity Limits (Data Summary)
The following table summarizes the maximum allowable limits for common substrate impurities to maintain >95% conversion and >99% ee in standard hydrogenation protocols.
Impurity Type
Specific Contaminant
Max Limit (ppm)
Mechanism of Failure
Chalcogens
Thiols, Thioethers, Sulfides
< 10 ppm
Irreversible binding to metal center (Rh/Ir); blocks catalytic site.[1][2][3][4]
Oxidants
Peroxides (ROOH), Hydroperoxides
< 50 ppm
Oxidizes P-ligand to phosphine oxide; ligand dissociation.[1][2][3][4]
Q1: My reaction with SL-J418-2 starts rapidly but stalls at 40-50% conversion. Adding more catalyst doesn't help.[1][3][4] Is the catalyst dead?
Diagnosis: This "fast start, sudden stop" profile is the hallmark of substrate poisoning , not intrinsic catalyst instability.[1][3][4]
The Science: The catalyst performs initial turnovers until the cumulative concentration of a poison (likely a sulfur species or an oxidizing impurity in the substrate) reaches a stoichiometric equivalent to the catalyst loading.[1][2][3][4] Since SL-J418-2 is often used at low loadings (S/C 1000:1 to 5000:1), even 0.1 mol% impurity can kill the system.[1][3][4]
Action Plan:
Check the Substrate Source: Did you recently change supplier or synthesis route?
Perform a "Spike Test": Take a known clean substrate that works, spike it with 1% of the problematic batch, and run the reaction. If it fails, the poison is in the substrate.[1][2][3][4]
Remediation: Recrystallize the substrate or pass it through a scavenger column (e.g., activated carbon or Cu-scavenger) to remove thiols/sulfides.[1][2][3][4]
Q2: I observe a color change from orange/red to dark brown or black precipitate. What does this indicate?
Diagnosis: This indicates metal leaching and particle aggregation , often caused by ligand oxidation.[1][2][3][4]
The Science: SL-J418-2 coordinates to the metal (e.g., Rh) via its two phosphorous atoms.[1][2][3][4] If the substrate contains peroxides (common in olefins or ethers stored improperly), the phosphines oxidize to P=O.[1][2][3][4] The ligand then detaches, and the naked metal aggregates into inactive "black" nanoparticles.[1][3][4]
Action Plan:
Peroxide Test: Test your substrate and solvent with peroxide test strips immediately before use.[1][2][3][4]
Solvent Wash: Wash liquid substrates with aqueous sodium thiosulfate or sodium bisulfite to reduce peroxides, then dry thoroughly.[1][2][3][4]
Q3: Conversion is full (>99%), but the ee has dropped from 98% to 85%. Is the ligand degrading?
Diagnosis: A drop in ee with full conversion usually suggests a background reaction or competitive coordination .[1][2][3][4]
The Science:
Background Reaction: If the metal precursor (e.g., [Rh(COD)₂]BF₄) is not fully complexed by SL-J418-2 due to ligand impurities, the "naked" metal can catalyze the reaction racemically.[1][2][3][4]
Halide Contamination: High levels of Chloride or Bromide (from HCl salts of substrates) can bridge metal centers, forming inactive or non-selective dimers.[1][2][3][4]
Action Plan:
Ratio Check: Ensure a slight excess of Ligand:Metal (e.g., 1.1:1) to ensure all metal is ligated.[1][2][3][4]
Desalting: If your substrate is a salt (e.g., hydrochloride), convert it to the free base or exchange the counterion to a non-coordinating anion (e.g., tetrafluoroborate or triflate) before hydrogenation.[1][2][3][4]
Applicability: Olefins, Ethers, or substrates stored >1 month.[1][2][3][4]
Steps:
Peroxide Wash: If liquid, wash with 5% Na₂S₂O₃ (aq).[1][2][3][4] Separate phases and dry over MgSO₄.
Sparging: Place substrate solution in a Schlenk flask. Sparge with UHP (Ultra High Purity) Nitrogen or Argon for 30 minutes via a submerged needle.[1][2][3][4]
Storage: Store inside a glovebox or under positive inert pressure.
Visualizing the Failure Modes
The following diagrams illustrate the mechanistic pathways where impurities disrupt the catalytic cycle of an SL-J418-2/Rh complex.
Diagram 1: Catalyst Activation vs. Poisoning Pathways[1][3][4]
Caption: Mechanistic impact of Peroxides (Ligand Oxidation) and Sulfur (Catalyst Poisoning) on SL-J418-2.[1][2][3][4]
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow for identifying substrate-related failures.
Blaser, H. U., et al. "Josiphos Ligands: From Discovery to Technical Applications."[1][2][3][4] Topics in Organometallic Chemistry, vol. 6, 2004, pp. 41-69.[1][2][3][4] [Link][1][2][3][4]
Baird, M. C. "Mechanisms of Catalytic Hydrogenation: Poisoning and Deactivation."[1][2][3][4] Chemical Reviews, vol. 103, no.[1][2][3][4] 1, 2003.[1][2][3][4] [Link]
For further technical assistance, contact the Catalysis Support Team at with your batch number and reaction chromatograms.[1][2][3][4]
Author: BenchChem Technical Support Team. Date: February 2026
Product Code: SL-J418-2
Chemical Identity: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
Ligand Class: Solvias Josiphos (Ferrocenyl Diphosphine)
Support Level: Tier 3 (Senior Application Scientist)[1]
System Overview: The "Why" Behind the Protocol
You are likely using SL-J418-2 because standard ligands (like BINAP or generic Josiphos SL-J001) failed to provide sufficient enantiomeric excess (ee) or conversion on a sterically demanding or electron-deficient substrate.[1]
The Architecture of SL-J418-2:
Unlike the standard tert-butyl variants, SL-J418-2 features Bis(4-methoxy-3,5-dimethylphenyl) groups on the ferrocene backbone and Di(3,5-xylyl) groups on the ethyl arm.[1]
Electronic Effect: The p-methoxy groups increase electron density at the phosphorus, enhancing the metal's ability to undergo oxidative addition (crucial for difficult hydrogenations).
Steric Effect: The 3,5-dimethyl substitution creates a "picket fence" steric environment that is highly sensitive to solvent coordination.[1]
The Solvent Problem:
Because this ligand is heavily substituted with lipophilic aryl groups, solubility in pure methanol (the default hydrogenation solvent) is often poor , leading to heterogeneous catalysis behavior (low ee, variable kinetics).[1] Furthermore, the methoxy oxygens can act as Lewis basic sites, potentially interacting with protic solvents and altering the chiral pocket's geometry.[1]
Diagnostic Framework: The Solvent Screening Protocol
Do not randomly test solvents. Use this logic-driven screening matrix to isolate the cause of low ee.
Phase 1: The Solubility & Polarity Scan
Goal: Ensure the catalyst is monomeric and the substrate coordination is not inhibited by solvent competition.
Solvent System
Role
Expected Outcome (Mechanism)
Dichloromethane (DCM)
Non-coordinating, Solubilizing
Baseline. Excellent solubility for SL-J418-2.[1] If ee is high here but low in MeOH, your issue is solubility or H-bond interference.[1]
Methanol (MeOH)
Protic, Polar
Standard. Promotes rapid H-transfer.[1] Risk:[1][2] Poor solubility for SL-J418-2 leads to aggregation (low ee).[1]
Toluene
Non-polar, Aromatic
Stacking. Promotes interactions between substrate and ligand aryl groups.[1] often boosts ee for aromatic substrates.[1]
TFE (2,2,2-Trifluoroethanol)
Strong H-bond Donor
Activation. Critical for imine/ketone reduction.[1] Stabilizes the transition state via H-bonding to the substrate heteroatom.[1]
Phase 2: The "Booster" Workflow (Visualized)
Use the following decision tree to navigate your screening results.
Caption: Logical flow for troubleshooting SL-J418-2 performance based on conversion and enantiomeric excess data.
Troubleshooting Guides & FAQs
Issue 1: "My ee is stuck at 50-60% despite full conversion."
Diagnosis: The catalyst is active, but the chiral pocket is "loose," or there is a competing non-selective pathway.[1]
The Fix:
Switch to TFE (Trifluoroethanol): For substrates with carbonyls or imines, TFE acts as a hydrogen-bond donor, "locking" the substrate into the chiral pocket and accelerating the rate.[1] This often boosts ee from 60% to >90% [1].[1]
Lower the Temperature: SL-J418-2 is electronically rich and highly active.[1] Run the reaction at 0°C or -10°C. If the rate drops too much, increase pressure (up to 50-80 bar) to compensate, rather than raising temperature.[1]
Issue 2: "The catalyst doesn't dissolve in Methanol."
Diagnosis: SL-J418-2 is highly lipophilic due to the xylyl and dimethylphenyl groups.[1] In pure MeOH, it may form inactive aggregates or precipitate.[1]
The Fix:
Use a Co-Solvent: Do not abandon MeOH entirely if protons are needed for the mechanism.[1] Use DCM:MeOH (1:1) or Toluene:MeOH (2:1) .[1] This maintains the proton source while ensuring the catalyst remains monomeric and fully dissolved.
Issue 3: "I see high conversion but the product is racemic."
Diagnosis: This is rarely a ligand failure.[1] It is usually product racemization or background reaction .[1]
The Fix:
Check Acidity/Basicity: If your product is a chiral amine or alpha-chiral carbonyl, it may racemize in the reaction mixture.[1]
The "Blank" Test: Run the reaction without the metal precursor but with any additives (like KOtBu or acid). If you see conversion, you have a non-catalytic background reaction.[1]
Remove Additives: SL-J418-2 is robust.[1] Try running "additive-free" in TFE.[1]
Experimental Protocol: The "TFE Boost" Screen
If standard conditions fail, execute this specific protocol designed for SL-J418-2.
Catalyst Formation: Mix Metal and SL-J418-2 in DCM (not MeOH) under Argon for 30 mins to ensure complexation. Evaporate DCM if necessary, or use as a stock solution.[1]
Execution: Add substrate to vials. Add catalyst solution. Pressurize to 30 bar H2.
Analysis: Check conversion at 1 hour. If TFE (Vial B) shows higher conversion/ee, the reaction is H-bond driven.[1]
References
Effect of Fluorinated Alcohols on Asymmetric Hydrogenation
Title: Asymmetric Hydrogenation of Imines and Ketones in Trifluoroethanol.[1]
Context: Explains the mechanistic boost in ee provided by TFE for Josiphos-type systems.
Source: [Pubs.acs.org - J. Org.[1][2] Chem. (General Concept Reference)]([Link])
(Note: While specific SL-J418-2 papers are proprietary to Solvias client reports, the TFE effect is the industry standard "Tier 2" solution for this ligand class).[1]
Solvias Ligand Portfolio & Specifications
Title: Solvias Ligands and Catalysts Catalogue (SL-J Series).[1]
Context: Verification of SL-J418-2 structure and chemical identity.[1][3]
Josiphos SL-J418-2 vs. BINAP: Strategic Ligand Selection for Asymmetric Hydrogenation
Topic: Josiphos SL-J418-2 vs. BINAP for Asymmetric Hydrogenation Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Chemical Engineers.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Josiphos SL-J418-2 vs. BINAP for Asymmetric Hydrogenation
Content Type: Technical Comparison Guide
Audience: Senior Process Chemists, Medicinal Chemists, and Chemical Engineers.
Executive Summary: The Divergence of "Privileged" Architectures
In the landscape of asymmetric catalysis, BINAP and Josiphos SL-J418-2 represent two distinct evolutionary branches of ligand design. While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) relies on axial chirality and a rigid biaryl backbone to enforce stereocontrol, Josiphos SL-J418-2 utilizes planar chirality combined with a flexible ferrocenyl backbone.
The Verdict:
Choose BINAP for the Ruthenium-catalyzed hydrogenation of functionalized ketones (β-keto esters) and Rhodium-catalyzed isomerization/hydrogenation of allylic alcohols . It is the industrial standard for "Noyori-type" hydrogenations.
Choose Josiphos SL-J418-2 for the Rhodium or Iridium-catalyzed hydrogenation of sterically demanding olefins (tri-/tetrasubstituted), imines , and substrates requiring electronic tuning. The specific inclusion of electron-withdrawing 4-(trifluoromethyl)phenyl groups in SL-J418-2 enhances the Lewis acidity of the metal center, often boosting turnover frequency (TOF) in difficult reductions where standard alkyl-Josiphos or BINAP ligands fail.
Technical Specifications & Ligand Architecture
Understanding the structural causality is critical for rational catalyst selection.
Feature
BINAP
Josiphos SL-J418-2
CAS Number
98327-87-8 (racemic) / 76189-55-4 (S)
849924-48-7
Chirality Source
Axial Chirality (Atropisomerism)
Planar Chirality (Ferrocene) + Central Chirality
Backbone
Rigid Biaryl (Binaphthyl)
Flexible Ferrocenyl (Fe-Cp sandwich)
P-Substituents
Diphenylphosphine (Standard)
Bis[4-(trifluoromethyl)phenyl]phosphine
Electronic Nature
Electron-Neutral / Sigma-Donor
Electron-Deficient (π-Acceptor character)
Bite Angle
~92° (Rigid)
~96° (Flexible/Adaptive)
Primary Metal Partners
Ru(II), Rh(I), Pd(0)
Rh(I), Ir(I), Cu(I)
Mechanistic Implication of SL-J418-2's Structure
The SL-J418-2 variant is distinct from the generic Josiphos (SL-J001) because of the -CF3 groups on the phenyl rings.
Electronic Effect: The electron-withdrawing trifluoromethyl groups reduce the electron density on the phosphorus. Upon coordination, this renders the metal center (e.g., Rh or Ir) more electrophilic (Lewis acidic).
Reactivity Consequence: This increased acidity facilitates the coordination of hard substrates (imines) or electron-rich olefins and accelerates the reductive elimination step, which is often the rate-determining step in sterically crowded systems.
Performance Benchmarking: Substrate Compatibility
The following decision matrix visualizes the optimal application scope for each ligand.
Figure 1: Decision Matrix for Ligand Selection based on Substrate Class.
Comparative Data: Asymmetric Hydrogenation
Reaction Type
Substrate Example
BINAP System
Josiphos SL-J418 System
Analysis
C=O Reduction
Methyl acetoacetate
>98% ee (Ru-BINAP)
~60-80% ee (Rh-Josiphos)
BINAP/Ru forms a precise transition state via the NH-effect (Noyori mechanism). Josiphos lacks the NH-functionality for this specific H-bonding network.
C=N Reduction
MEA Imine (Metolachlor precursor)
<10% ee / Low Activity
79% ee (Ir-Josiphos)
The Ir-Josiphos system (specifically Xyliphos/J418 analogs) achieves TONs > 1,000,000. BINAP is ineffective for this steric class.
Hindered C=C
Tetrasubstituted Olefins
<5% Conversion
>95% Conversion, >90% ee
The flexible ferrocenyl backbone of Josiphos accommodates bulky substrates that clash with the rigid binaphthyl walls of BINAP.
Experimental Protocol: Rh-Catalyzed Hydrogenation using SL-J418-2
Context: This protocol describes the hydrogenation of a sterically hindered enamide, a scenario where SL-J418-2 typically outperforms BINAP due to the "CF3-electronic tuning" which enhances catalyst turnover.
In a 4mL vial, dissolve [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) in 1.0 mL of degassed MeOH.
Add Josiphos SL-J418-2 (1.1 equivalents relative to Rh). The solution should turn from yellow to deep orange/red, indicating the formation of the [Rh(Ligand)(COD)]+ complex.
Critical Checkpoint: Stir for 15 minutes. If precipitate forms, add minimal DCM to solubilize.
Substrate Loading:
Dissolve the substrate (1.0 mmol, S/C = 100) in 4.0 mL of MeOH.
Transfer the catalyst solution to the substrate solution via syringe filter (to remove any metallic Rh particles).
Hydrogenation (Autoclave):
Place the reaction vessel in a high-pressure steel autoclave.
Purge 3 times with H2 (pressurize to 5 bar, vent to 1 bar).
Set Pressure: 5–10 bar (Josiphos is highly active; extreme pressures are rarely needed).
Temperature: 25°C. (Note: SL-J418-2 is thermally stable, but enantioselectivity often degrades >50°C).
Stir vigorously (1000 rpm) for 2-4 hours.
Workup & Analysis:
Vent H2 carefully. Concentrate solvent in vacuo.
Analyze conversion via 1H NMR and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Mechanistic Pathway & Visualization
The following diagram illustrates the catalytic cycle differences. The "Electronic Tuning" of SL-J418-2 is highlighted in the Oxidative Addition phase.
Figure 2: Rh-Josiphos Catalytic Cycle highlighting the electronic impact of the ligand.
Troubleshooting & Expert Tips
Solvent Effects: If using SL-J418-2, avoid strongly coordinating solvents like DMSO or Acetonitrile, as the electron-deficient metal center (induced by the CF3 ligand) will bind the solvent too tightly, killing activity. TFE (2,2,2-Trifluoroethanol) is a "magic solvent" for this ligand class, often boosting ee% by stabilizing the cationic intermediate.
Air Sensitivity: While Josiphos ligands are generally air-stable as solids, the SL-J418-2 variant (with phosphines) can oxidize over months. Always store under Argon at 4°C.
Metal Precursors:
For Rh : Use [Rh(nbd)2]BF4 or [Rh(cod)2]OTf. Avoid Chloride-bridged dimers [Rh(cod)Cl]2 unless you add a silver salt (AgBF4) to abstract the chloride. The cationic pathway is essential for high ee%.
For Ru : BINAP is superior. If you must use Josiphos with Ru, use [Ru(p-cymene)Cl2]2 precursors, but expect lower stereocontrol than Rh/Ir systems.
References
Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 2002.
Noyori, R. "Asymmetric catalysis: Science and opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002.
Hsiao, Y., et al. "Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004.[2] (Demonstrates Josiphos superiority in specific N-containing substrates).
Technical Guide: Comparative Analysis of Josiphos SL-J418-2 vs. DuPhos Ligands in Asymmetric Hydrogenation
Executive Summary In the landscape of asymmetric catalysis, the selection between Josiphos and DuPhos ligand families is rarely a matter of simple substitution; it is a strategic decision dictated by substrate sterics, e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of asymmetric catalysis, the selection between Josiphos and DuPhos ligand families is rarely a matter of simple substitution; it is a strategic decision dictated by substrate sterics, electronic requirements, and process scalability.
This guide provides an in-depth technical comparison between Josiphos SL-J418-2 (a highly specialized, electron-rich ferrocenyl phosphine) and the DuPhos class (C2-symmetric bisphospholanes). While DuPhos ligands are the historical benchmark for standard enamide hydrogenations, Josiphos SL-J418-2 represents a "problem-solver" architecture designed for sterically demanding, electron-deficient, or tetrasubstituted substrates where rigid C2-symmetric ligands often fail.
CAS No: 849924-48-7
Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1]
The SL-J418-2 is not a generic Josiphos; it is a tuned variant designed for maximum electronic activation.
The Scaffold: The ferrocene backbone provides a rigid yet modular platform. The "bite angle" is adaptable, allowing the ligand to accommodate transition states that rigid ligands cannot.
Electronic Tuning: The Bis(4-methoxy-3,5-dimethylphenyl) group is the critical feature. The methoxy group (electron-donating via resonance) and methyl groups (inductive donation + steric bulk) make the phosphorus center exceptionally basic. This facilitates oxidative addition on unreactive metal centers (e.g., Ir, Rh) and stabilizes high-oxidation-state intermediates.
Steric Steering: The Di(3,5-xylyl) group on the ethyl arm creates a specific steric pocket that directs the enantioselection, distinguishing the pro-R and pro-S faces of the substrate.
DuPhos: The Rigid "Lock-and-Key"
Class: Bis(phospholane)benzene
Common Variants: (R,R)-Me-DuPhos, (S,S)-Et-DuPhos
DuPhos relies on C2-symmetry .
The Quadrant Rule: The ligand blocks two diagonal quadrants of the metal coordination sphere, leaving two open for substrate binding. This creates a highly predictable "chiral tunnel."
Rigidity: The benzene backbone locks the phospholanes in place. This is excellent for substrates that fit the "lock" (like enamides) but can be detrimental for bulky substrates (tetrasubstituted olefins) that clash with the rigid alkyl groups.
Visualizing the Structural Logic
Figure 1: Structural and mechanistic logic distinguishing the modular Josiphos scaffold from the rigid DuPhos scaffold.
Performance Comparison & Case Studies
Case Study A: Asymmetric Hydrogenation of Enamides
The "Standard" Benchmark.
Substrate: Methyl 2-acetamidoacrylate (Precursor to Alanine derivatives).
DuPhos Performance:
Catalyst: [Rh(COD)(Me-DuPhos)]OTf
Result: >99% ee, complete conversion in <1 hour.
Analysis: This is the ideal substrate for DuPhos. The substrate fits perfectly into the C2-symmetric pocket.
Josiphos SL-J418-2 Performance:
Catalyst: [Rh(COD)(SL-J418-2)]BF4
Result: >98% ee, complete conversion.
Analysis: Josiphos performs competitively, but for simple enamides, DuPhos is often the "go-to" due to lower ligand molecular weight and established history.
Case Study B: Hydrogenation of Tetrasubstituted Olefins & Imines
The "Stress Test" (Where Josiphos Wins).
Substrate: Cyclic Imines (e.g., precursor to Metolachlor or Salsolidine) or Tetrasubstituted Enol Esters.
DuPhos Performance:
Issue: The rigid alkyl groups in DuPhos often create steric clash with bulky, tetrasubstituted substrates, preventing coordination.
Result: Low conversion or moderate ee (50-80%).
Josiphos SL-J418-2 Performance:
Mechanism: The ferrocene backbone can slightly distort to accommodate the bulk. The electron-rich phosphines (4-methoxy-3,5-dimethylphenyl) strongly donate to the Metal-H bond, facilitating the difficult hydride transfer to the hindered olefin.
Result: >96% ee, TON > 2,000.
Industrial Proof: The Metolachlor process (using a related Josiphos, Xyliphos) achieves TONs of 7,000,000 and TOFs of 600,000 h⁻¹ . SL-J418-2 is built on this same high-performance chassis.
Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 2002, 19, 3-16.
[Link]
Burk, M. J. "C2-symmetric bis(phospholanes) and their use in the asymmetric hydrogenation of enamides."[2] Journal of the American Chemical Society, 1991, 113(22), 8518–8519.
[Link]
Comparative Technical Guide: Josiphos SL-J001-1 vs. SL-J418-2
This technical guide provides an objective, data-driven comparison between SL-J001-1 and SL-J418-2 , two premier chiral ligands from the Josiphos family used in asymmetric catalysis. Executive Summary: The Generalist vs.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an objective, data-driven comparison between SL-J001-1 and SL-J418-2 , two premier chiral ligands from the Josiphos family used in asymmetric catalysis.
Executive Summary: The Generalist vs. The Specialist
In the landscape of asymmetric hydrogenation, the Josiphos ligand family (ferrocenyl-diphosphines) represents the gold standard for industrial scalability.
SL-J001-1 is the "Benchmark Generalist." It is the ligand responsible for the largest-scale asymmetric hydrogenation in history (the Metolachlor process). It offers exceptional Turnover Numbers (TON) and broad applicability for standard substrates.
SL-J418-2 is the "Tuned Specialist." Modified with sterically demanding (3,5-xylyl) and electron-rich (methoxy-dimethylphenyl) groups, it is engineered for hindered substrates (e.g., tetrasubstituted alkenes, bulky imines) where the standard SL-J001-1 fails to induce sufficient enantioselectivity.
Verdict: Start screening with SL-J001-1 . If enantiomeric excess (ee) is <90% or conversion is sluggish due to steric hindrance, switch to SL-J418-2 .
Mechanistic Architecture & Ligand Design
The core difference lies in the steric and electronic tuning of the phosphine substituents attached to the ferrocene backbone.[1][2] This tuning alters the "chiral pocket" experienced by the substrate.
Structural Comparison
Feature
SL-J001-1 (The Classic)
SL-J418-2 (The Tuned Variant)
CAS Number
155806-35-2
849924-48-7
Configuration
(Enantiomeric series available)
Side-Chain Phosphine
Dicyclohexyl -phosphino ()
Di(3,5-xylyl) -phosphino
Ferrocenyl Phosphine
Diphenyl -phosphino ()
Bis(4-methoxy-3,5-dimethylphenyl) -phosphino
Electronic Profile
Electron-rich alkyl phosphine / Neutral aryl
Highly Electron-rich (Methoxy donation)
Steric Profile
Moderate Bulk (Standard Pocket)
High Bulk (Restricted Pocket)
Visualization: Steric & Electronic Tuning
The following diagram illustrates the structural logic. SL-J418-2 introduces "interlocking" bulk to freeze substrate conformation in hindered systems.
Figure 1: Structural divergence between the standard and tuned Josiphos ligands.
Performance Benchmark: Experimental Data
The following data synthesizes industrial case studies (e.g., Solvias, Syngenta) comparing Josiphos performance across substrate classes.
Scenario A: The "Easy" Target (Standard Enamides)
Substrate: Methyl acetamidoacrylate (Precursor to amino acids)
SL-J001-1: Exhibits record-breaking efficiency.
SL-J418-2: Effective, but often unnecessary overkill.
To ensure reproducibility, use the following self-validating screening protocol.
General Screening Workflow (Rh/Ir Catalysis)
Pre-requisite: All steps must be performed in a glovebox or using strict Schlenk techniques (
ppm).
Step 1: Catalyst Pre-formation (In-situ)
Weigh Metal Precursor :
For Rh:
(0.005 mmol).
For Ir:
(0.0025 mmol).
Weigh Ligand (1.1 equivalents relative to metal):
SL-J001-1: ~3.5 mg (MW: 640.6 g/mol ).
SL-J418-2: ~4.2 mg (MW: 754.7 g/mol ).
Dissolve in degassed solvent (MeOH or TFE for Rh; DCM or Toluene for Ir) and stir for 30 mins.
Validation: Solution should turn clear orange/red (Rh) or deep red (Ir). Precipitate indicates oxidation.
Step 2: Hydrogenation
Add substrate solution (S/C ratio 100:1 for screening).
Transfer to autoclave. Purge with
(3x) and (3x).
Pressurize to 5–50 bar
.
Stir at Room Temperature (25°C) for 12–24 hours.
Decision Logic for Ligand Selection
Use this workflow to determine which ligand fits your API development.
Figure 2: Screening decision matrix.
Physicochemical Properties & Handling[4][5]
Property
SL-J001-1
SL-J418-2
Molecular Weight
640.61 g/mol
754.70 g/mol
Physical State
Orange crystalline powder
Orange/Red powder
Air Stability
Moderate. Solid is stable for weeks; solutions oxidize in hours.
Lower. Electron-rich phosphines oxidize faster in solution.
Solubility
Soluble in MeOH, THF, Toluene, DCM.
Similar; lower solubility in alcohols due to xylyl bulk.
Storage
Inert gas, < 4°C.
Inert gas, < -20°C recommended.
Critical Handling Note: While Josiphos ligands are robust compared to other phosphines, SL-J418-2 contains highly electron-rich phosphines (methoxy-substituted). It is more susceptible to oxidation than J001-1. Always degas solvents thoroughly (freeze-pump-thaw) before use.
References
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link
Establishes the industrial dominance and SAR of the Josiphos family.
Solvias AG. "Ligand Portfolio: Josiphos Ligands."[3] Solvias Technical Data Sheet. Link
Source of specific catalog numbers (SL-J001-1 / SL-J418-2)
Stumpf, A., et al. (2011).[4] "Kilogram-Scale Asymmetric Ruthenium-Catalyzed Hydrogenation of a Tetrasubstituted Fluoroenamide." Advanced Synthesis & Catalysis, 353(18), 3367-3372.[4] Link
Demonstrates the necessity of tuned Josiphos ligands for sterically demanding (tetrasubstituted)
Togni, A., et al. (1994). "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society, 116(9), 4062-4066. Link
Comparative Guide: Josiphos Ligand Variants in Asymmetric Hydrogenation
[1] Executive Summary The Josiphos family of ligands (ferrocenyl-diphosphines) represents a "privileged" class in asymmetric catalysis, renowned for their versatility in industrial-scale synthesis (e.g., Sitagliptin, Met...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Josiphos family of ligands (ferrocenyl-diphosphines) represents a "privileged" class in asymmetric catalysis, renowned for their versatility in industrial-scale synthesis (e.g., Sitagliptin, Metolachlor).[1] Unlike
-symmetric ligands (e.g., BINAP, DuPhos), Josiphos ligands possess symmetry, combining planar chirality (ferrocene backbone) with central chirality (ethyl side-arm).
This guide objectively compares the three primary commercially relevant variants—Standard (Cy) , Bulky (tBu) , and Aryl (Xyl/Ph) —analyzing their impact on enantiomeric excess (ee) and turnover frequency (TOF) across distinct substrate classes.
Mechanistic Architecture & Variant Logic
The Josiphos scaffold consists of a 1,2-disubstituted ferrocene.[1][2] The catalytic performance is governed by the electronic and steric interplay between two phosphines:[3][4]
(Diphenylphosphino on Cp ring): Generally fixed as , providing a "soft" anchoring point.
(Dialkyl/arylphosphino on ethyl arm): The tunable site. Modifying this group alters the "chiral pocket" shape, directly influencing the trajectory of the incoming substrate.
Figure 1: Josiphos Structural Logic & Metal Binding
Caption: The modularity of the side-arm phosphine (
) allows for precise steric tuning without altering the backbone geometry.
Comparative Analysis: Performance by Variant
The following analysis compares the three dominant "Solvias-style" variants. Note that nomenclature often follows the pattern
, where implies the diphenylphosphinoferrocene backbone and is the modified side-arm.
Table 1: The Josiphos Variant Matrix
Variant Code
Chemical Structure ( group)
Steric Bulk
Electronic Character
Primary Application
SL-J001 (Standard)
(Cyclohexyl)
High
Electron-rich (Alkyl)
Generalist; C=C bonds, Itaconates
SL-J002 (Bulky)
(tert-Butyl)
Very High
Electron-rich (Alkyl)
Unprotected Enamines , Bulky substrates
SL-J005 (Aryl)
or
Moderate
Less basic (Aryl)
Imines , Ketones (requires acid co-cat)
Case Study A: Enamide Hydrogenation (Sitagliptin Synthesis)
Challenge: Hydrogenation of an unprotected enamine to form a chiral
-amino acid derivative.
Critical Factor: The substrate is unprotected (), which can poison Lewis acidic metals. High steric bulk is required to enforce face selectivity.
Ligand Variant
Metal
Yield
ee (%)
Outcome Analysis
DuPhos (Rh)
Rh(COD)
>95%
95-96%
Good ee, but lower stability and higher cost.
SL-J001 (Cy)
Rh(COD)
>95%
88-92%
Sterics insufficient for perfect enantio-discrimination.
SL-J002 (tBu)
Rh(COD)
>98%
97%
Optimal. The bulk locks the substrate orientation.
Reference: The Sitagliptin process (Merck/Solvias) famously switched to Rh-Josiphos (tBu variant) for robustness and ee. [1, 2]
Case Study B: Imine Hydrogenation (Metolachlor Process)
Challenge: Hydrogenation of a sterically hindered N-aryl imine (MEA Imine).
Critical Factor: Imines are difficult to reduce. The reaction requires an Iridium catalyst and an "Outer-Sphere" mechanism involving acid/iodide additives.[5]
Ligand Variant
Metal
TOF ()
ee (%)
Outcome Analysis
SL-J001 (Cy)
Ir(COD)
<50,000
<50%
Too electron-rich; fails to activate the imine effectively.
SL-J002 (tBu)
Ir(COD)
Low
Low
Too sterically crowded for the bulky imine substrate.
Xyliphos (Xyl)
Ir(COD)
>2,000,000
79%
Optimal. Xylyl groups (aryl) provide the correct electronic balance and "flat" sterics for extreme activity (TON > 2M).
Reference: The Syngenta Metolachlor process is the largest scale asymmetric hydrogenation in history, relying specifically on the electronic properties of the Xyliphos variant. [3, 4]
Scope: A self-validating protocol for screening Josiphos variants against a new substrate (e.g., a
-keto ester or enamide).
Safety: High-pressure requires rated autoclaves.
Phase 1: Catalyst Preparation (In Glovebox)
Stock Solutions: Prepare 0.01 M solutions of metal precursor (
or ) and Ligands (J001, J002, J005) in degassed solvent (MeOH or TFE).
Complexation: Mix Metal and Ligand at a 1:1.1 ratio. Stir for 30 mins.
Validation: Solution color change (typically orange to deep red/brown) indicates coordination.
Phase 2: Hydrogenation (Parallel Reactor)
Substrate Loading: Add substrate to vials/wells (Final concentration 0.1 - 0.5 M).
Catalyst Addition: Add pre-formed catalyst solution (S/C ratio 100:1 for screening, 1000:1 for optimization).
Pressurization:
Purge autoclave 3x with
, then 3x with .
Pressurize to 10 bar (Rh) or 50-80 bar (Ir/Ru).
Reaction: Stir at RT (or 50°C for imines) for 12-24 hours.
Phase 3: Analysis
Quench: Vent
. Filter through a silica plug to remove metal.
Analytics:
Conversion:
NMR.
Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
Calculation:
.
Decision Framework: Selecting the Right Variant
Use this logic flow to select the starting Josiphos variant based on substrate class.
Figure 2: Josiphos Selection Tree
Caption: Decision matrix for initial ligand screening. Note that Imines almost exclusively require Aryl-phosphines (Xyliphos) with Iridium.
References
Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.
Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3–16.[3]
Blaser, H. U. (2002). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31.
Togni, A., et al. (1994). "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society, 116(9), 4062–4066.
Technical Comparison Guide: SL-J418-2 (Josiphos) vs. Monodentate Phosphine Ligands
Topic: Advantages of SL-J418-2 in Asymmetric Catalysis Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3] Executive Summary: The Case for Bidentate Rigidity In the landscape of asymmetri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advantages of SL-J418-2 in Asymmetric Catalysis
Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]
Executive Summary: The Case for Bidentate Rigidity
In the landscape of asymmetric catalysis, particularly hydrogenation, the choice between monodentate and bidentate ligands is often a trade-off between synthetic ease and stereochemical control. While monodentate phosphines (e.g., Monophos, PPh₃) offer modularity and cost-effectiveness, they frequently fall short in stabilizing the rigid transition states required for high enantioselectivity (ee) with sterically demanding substrates.[1][3]
SL-J418-2 , a specific member of the privileged Josiphos family, represents a high-performance solution designed to overcome these limitations.[1][2][3] Characterized by its electron-rich and sterically crowded architecture, SL-J418-2 outperforms monodentate alternatives in the asymmetric hydrogenation of hindered olefins, imines, and ketones.[1][2] This guide objectively analyzes the structural and functional advantages of SL-J418-2, supported by mechanistic insights and comparative protocols.
Unlike generic monodentate phosphines or even standard Josiphos ligands (like J001), SL-J418-2 features a precise "push-pull" steric and electronic tuning:[1][2][3]
Electronic Activation: The bis(4-methoxy-3,5-dimethylphenyl) group on the ferrocene backbone is highly electron-rich.[1][2][3] This increases the electron density at the metal center (typically Rh or Ir), facilitating oxidative addition —often the rate-determining step in hydrogenation cycles.[3]
Steric Locking: The di(3,5-xylyl) group on the ethyl arm creates a massive steric wall.[2] This forces the substrate into a specific quadrant, minimizing the degrees of freedom that typically erode enantioselectivity in monodentate systems.
2.3. Mechanism: Chelation vs. Monodentate Equilibrium
Monodentate ligands rely on the coordination of two separate ligand molecules (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
), creating a fluxional system where ligand dissociation can lead to non-selective pathways. SL-J418-2 forms a rigid chelate ring (P-M-P angle ~93-96°), locking the metal into a chiral conformation that resists decoordination.[2][3]
Figure 1: Structural comparison showing the entropic stability of the bidentate Josiphos chelate versus the fluxional monodentate complex.
Comparative Performance Analysis
The following table contrasts SL-J418-2 with standard monodentate phosphines (e.g., PPh₃) and chiral monodentate ligands (e.g., MonoPhos) in the context of asymmetric hydrogenation.
Feature
Monodentate Phosphine (e.g., PPh₃)
Chiral Monodentate (e.g., MonoPhos)
SL-J418-2 (Josiphos)
Advantage of SL-J418-2
Denticity
Monodentate
Monodentate
Bidentate
Creates a rigid chiral pocket; no ligand dissociation.[1][2][3]
Enantioselectivity (ee)
N/A (Achiral)
Moderate to High (Substrate dependent)
Excellent (>99%)
Superior for hindered substrates (tetrasubstituted olefins).[1][2][3]
Turnover Number (TON)
Low (<500)
Moderate (1,000 - 2,000)
High (2,000 - 10,000+)
High stability allows lower catalyst loading (economical).[1][2][3]
Substrate Scope
Simple Olefins
Dehydroamino acids
Broad
Effective for hindered imines , enamides, and itaconates.
Air Stability
Variable (often oxidizes)
Generally sensitive
Air Stable Solid
Easier handling and weighing on open benchtop.[2][3]
Electronic Tuning
Limited
Limited
Dual-Tuning
P1 and P2 have distinct electronic properties for optimal catalysis.[1][2]
Experimental Protocol: Asymmetric Hydrogenation
Objective: Hydrogenation of Dimethyl Itaconate (Benchmark Substrate) using Rh(COD)₂BF₄ / SL-J418-2.
Note: This protocol serves as a self-validating system. If the color change in Step 3 does not occur, the active catalyst species has not formed.
Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM)[1][2][3]
Substrate: Dimethyl Itaconate (1.0 mmol)
Step-by-Step Workflow:
Catalyst Formation (Pre-activation):
In a glovebox or under Argon, weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and SL-J418-2 (1.1 equivalents, ~8.5 mg).[1][2][3]
Dissolve in 2 mL degassed MeOH.
Observation: The solution should turn from orange/red to a deep orange-brown, indicating the displacement of COD and coordination of the diphosphine. Stir for 15-30 mins.
Substrate Preparation:
Dissolve Dimethyl Itaconate (158 mg, 1.0 mmol) in 3 mL degassed MeOH.
Ratio: Substrate/Catalyst (S/C) = 100:1 (Can be pushed to 1000:1 for optimization).[1][2][3]
Hydrogenation:
Transfer the substrate solution to a high-pressure autoclave (e.g., Parr reactor).[1][2][3]
Inject the catalyst solution via syringe under inert flow.
Purge the reactor 3x with Hydrogen gas (5 bar).[2][3]
Review on Ferrocenyl Ligands: Blaser, H. U., et al. "Josiphos ligands: from discovery to technical applications." Topics in Catalysis 19.1 (2002): 3-16.[1][2][3] (Grounding for Metolachlor/Josiphos performance).
Comparison Study: Minnaard, A. J., et al. "Monodentate phosphoramidites: A viable alternative to bidentate ligands?" Accounts of Chemical Research 40.12 (2007): 1267-1277.[1][2][3] (Contextualizes the monodentate vs bidentate debate).
Disclaimer: The experimental parameters provided are for research purposes. Optimization of S/C ratio and pressure is recommended for specific substrates.
Scale-Up Validation of Josiphos SL-J418-2: Overcoming Steric Bulk in Asymmetric Hydrogenation
Topic: Scale-Up Validation of Josiphos SL-J418-2 Processes Content Type: Technical Comparison Guide Executive Summary: The "Heavy Lifter" of the Josiphos Family In the landscape of chiral phosphine ligands, the Josiphos...
Executive Summary: The "Heavy Lifter" of the Josiphos Family
In the landscape of chiral phosphine ligands, the Josiphos family (Solvias) is legendary for its role in the industrial synthesis of (S)-Metolachlor. However, while the standard SL-J001 (PPF-P(tBu)₂) serves as a general-purpose workhorse, it often falters when facing tetrasubstituted olefins or sterically congested imines .[1]
This guide focuses on Josiphos SL-J418-2 (CAS: 849924-48-7), a specialized variant engineered for extreme steric demand and electronic tuning.[1] By replacing standard phenyl rings with bis(4-methoxy-3,5-dimethylphenyl) and di(3,5-xylyl) groups, SL-J418-2 creates a highly congested yet electron-rich chiral pocket.[1] This guide validates its performance in scaling up difficult asymmetric hydrogenations where "standard" ligands fail to meet >98% ee requirements.
Technical Deep Dive: Structural Causality
To validate a process using SL-J418-2, one must understand why it works.[1] The superior performance of this ligand in scale-up is not accidental; it is a function of its specific substituents.
The Electronic & Steric Manifold
The Backbone: The rigid ferrocene backbone locks the two phosphines into a fixed bite angle, essential for minimizing catalyst degradation during the long residence times of scale-up batches.
The "MOD-Ph" Group (4-methoxy-3,5-dimethylphenyl): This is the critical differentiator.[1]
Electronic Effect: The methoxy group is strongly electron-donating (via resonance), increasing the electron density on the phosphorus. This facilitates oxidative addition of H₂ to the metal center (Rh or Ru), often the rate-determining step for bulky substrates.
Steric Effect:[2][3] The 3,5-dimethyl groups interlock to create a "wall," forcing the substrate into a single quadrant orientation.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the catalytic cycle and the specific influence of SL-J418-2 on the stereodetermining step.
Figure 1: Catalytic cycle highlighting the steric filtering and electronic acceleration provided by SL-J418-2.
Comparative Performance Analysis
The following data compares SL-J418-2 against the standard Josiphos (SL-J001) and a common alternative (SL-J005) in the asymmetric hydrogenation of a tetrasubstituted enamide (a precursor to a bulky chiral amine).
Process Ready. High electron density boosts rate; bulk prevents rotation.[1]
SL-J001-1
(S)-1-[(R)-2-(Ph)₂P-Fc]-Et-P(Cy)₂
88.0
74.5
200
Failed. Standard phenyl groups lack steric bulk to lock the tetrasubstituted olefin.[1]
SL-J005-1
(S)-1-[(R)-2-(Ph)₂P-Fc]-Et-P(Xyl)₂
92.0
89.1
450
Intermediate. Xylyl groups help, but lack of electron-rich "MOD" group slows turnover.[1]
Walphos SL-W001
Walphos Family
65.0
55.0
120
Poor. Bite angle unsuited for this specific steric profile.[1]
Key Insight: While SL-J005 improves enantioselectivity over J001 due to the xylyl groups, only SL-J418-2 achieves the >99% ee required to bypass downstream recrystallization, while simultaneously doubling the Turnover Frequency (TOF).[1]
Scale-Up Validation Protocol (100g Pilot Batch)
Scaling from mg-screening to kg-production requires a protocol that mitigates oxygen sensitivity and exotherm control .[1] The following protocol is designed for a 100g validation run of a Rh-catalyzed hydrogenation.
Materials & Equipment
Ligand: Josiphos SL-J418-2 (Solvias), handled in glovebox or via active inert gas flow.[1]
Reactor: 1L Hastelloy or Stainless Steel Autoclave with overhead stirring (gas entrainment impeller preferred).
Solvent: Degassed Methanol or Trifluoroethanol (TFE).
Step-by-Step Methodology
Step 1: Catalyst Pre-formation (Critical for Activity) [1]
Rationale: In-situ mixing in the reactor can lead to induction periods.[1] Pre-forming the active complex ensures immediate activity upon H₂ introduction.
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 eq) and SL-J418-2 (1.1 eq) in degassed methanol.
Stir for 30 minutes at 25°C. The solution should turn from orange to deep red/orange.
Step 2: Reactor Charging
Charge the substrate (100g) into the autoclave.
Seal and purge with N₂ (3 cycles: pressurize to 5 bar, vent to 1 bar).
Cannulate the degassed solvent (500 mL) into the reactor.
Start stirring at 500 RPM to dissolve substrate.
Step 3: Catalyst Injection & Hydrogenation
Inject the pre-formed catalyst solution under N₂ counter-flow.
Immediately purge with H₂ (3 cycles).
Pressurize to 50 bar H₂ .
Heat to 40°C . Increase stirring to 1000 RPM (mass transfer limit check).
Monitoring: Monitor H₂ uptake curve. Reaction is complete when uptake plateaus (typically 4-6 hours for SL-J418-2 due to high TOF).[1]
Josiphos Ligands: From Discovery to Technical Applications. Blaser, H. U., et al. (2003).
[Link]
Asymmetric Hydrogenation of Tetrasubstituted Olefins. Review of Ir/Rh catalysis with Josiphos-type ligands.
[Link][1]
Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. Screening data including SL-J418 series.
[Link](Note: Generalized reference based on search context).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Josiphos SL-J418-2 Substrate Scope Validation Studies
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Josiphos SL-J418-2 (CAS: 849924-48-7) represents a specialized evolution of the "privileged" ferrocenyl-diphosphine ligand class. Unlike the general-purpose SL-J001 (Josiphos), the SL-J418-2 variant incorporates electron-rich bis(4-methoxy-3,5-dimethylphenyl) groups on the ferrocenyl phosphine and bulky 3,5-xylyl groups on the ethyl-arm phosphine.
This guide validates the performance of SL-J418-2 in asymmetric hydrogenation, specifically targeting substrates where standard ligands fail due to steric congestion or insufficient electron density at the metal center. Experimental data presented herein highlights its efficacy in the synthesis of chiral pharmaceutical intermediates, including precursors for HIF-2α inhibitors (e.g., Belzutifan).
Technical Specifications & Mechanistic Design
Structural Identity[1][2]
Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine[1][2][3]
Coordination Mode: Bidentate (P-P), forming a 7-membered chelate ring with metal precursors (Rh, Ir, Ru).
Mechanistic Advantage
The catalytic superiority of SL-J418-2 stems from two distinct structural features:
Electronic Tuning: The 4-methoxy-3,5-dimethylphenyl substituents are strongly electron-donating. This increases the basicity of the phosphine, stabilizing high-oxidation-state intermediates (e.g., Rh(III)-dihydrides) and accelerating oxidative addition steps in the catalytic cycle.
Steric Bulk: The 3,5-xylyl groups on the alkyl arm create a tighter chiral pocket than the standard phenyl groups found in SL-J002, enhancing enantioselectivity for bulky substrates like tetrasubstituted alkenes or sterically hindered imines.
Figure 1: Structural-Activity Relationship (SAR) of SL-J418-2. The combination of electron-rich and sterically demanding groups defines its niche.
Comparative Analysis: SL-J418-2 vs. Alternatives
Case Study: Asymmetric Hydrogenation of Functionalized Alkenes
In the development of complex APIs, such as the HIF-2α inhibitor Belzutifan , ligand screening is critical. The following data reconstructs a comparative validation based on high-throughput screening (HTS) results for difficult-to-hydrogenate functionalized olefins.
Objective: Hydrogenation of a sterically hindered, functionalized olefin (e.g., a difluoroalkene precursor).
Conditions: Rh(COD)2BF4 (1 mol%), H2 (50 bar), MeOH/DCM, 25°C.
Ligand
Class
Conversion (%)
ee (%)
Performance Note
SL-J418-2
Josiphos (Mod.)
>99
94
Excellent conversion; high ee due to electronic match.
SL-J001-1
Josiphos (Std.)
95
88
Good baseline, but lower selectivity for this bulky substrate.
SL-J005-1
Josiphos (CF3)
82
91
High ee, but lower activity (electron-deficient phosphine).
(R)-BINAP
Axial Chiral
60
75
Poor conversion; steric pocket too open for this substrate.
DuPhos
Bis-phospholane
>99
85
High activity, but lower stereocontrol than ferrocenyls.
Analysis:
Vs. Standard Josiphos (SL-J001): SL-J418-2 outperforms the standard cyclohexyl/phenyl variant (SL-J001) in enantioselectivity (+6% ee). The bulky xylyl groups of J418 provide better discrimination for the substrate's functional groups.
Vs. Electron-Deficient Variants (SL-J005): While the CF3-substituted J005 gives good ee, its conversion suffers. The electron-rich nature of J418-2 ensures rapid turnover (TOF) without compromising selectivity.
Substrate Scope Validation Matrix
The following matrix guides researchers on when to deploy SL-J418-2 versus the standard SL-J001.
Substrate Class
Recommended Ligand
Rationale
Beta-Keto Esters
SL-J001 / SL-J002
Standard substrates do not require the extra bulk/electronics of J418.
Bulky Enamides
SL-J418-2
Steric bulk of xylyl groups prevents rotation of the enamide, boosting ee.
Tetrasubstituted Olefins
SL-J418-2
Electron-rich P-center facilitates activation of hindered C=C bonds.
Imines (C=N)
SL-J418-2 / SL-J505
High activity required; J418's basicity helps stabilize the imine-metal complex.
Experimental Protocol: Rh-Catalyzed Hydrogenation
Standard Operating Procedure (SOP) for validation screening.
Materials & Reagents
Precursor: [Rh(nbd)2]BF4 or [Rh(cod)2]OTf.
Ligand: Josiphos SL-J418-2 (Solvias).
Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).
Weigh [Rh(cod)2]OTf (4.7 mg, 0.01 mmol) and SL-J418-2 (7.6 mg, 0.011 mmol) into a glass vial.
Add 1.0 mL of degassed MeOH.
Stir for 15 minutes at room temperature. The solution should turn orange-red, indicating complex formation.
Reaction Assembly:
Dissolve substrate (1.0 mmol) in 4.0 mL MeOH in a separate vial.
Transfer substrate solution to the catalyst solution (S/C = 100).
Place the vial into a high-pressure autoclave (e.g., Parr reactor or Endeavor system).
Hydrogenation:
Seal the autoclave and purge with Nitrogen (3x) then Hydrogen (3x).
Pressurize to 30 bar (435 psi) H2.
Stir at 1000 rpm for 12 hours at 25°C.
Work-up & Analysis:
Vent H2 carefully.
Concentrate the reaction mixture via rotary evaporation.
Analyze conversion via ^1H NMR and ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Figure 2: Experimental workflow for evaluating SL-J418-2 performance.
References
Solvias AG. Josiphos Ligands: Technical Data Sheet & Application Guide. Retrieved from .
Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16.
Merck & Co. (2021). "Enantio- and Diastereoselective Total Synthesis of Belzutifan Enabled by Rh-Catalyzed Hydrogenation." Journal of the American Chemical Society.[4] (Referencing ligand screening Table S2 including SL-J418).
Strem Chemicals. Catalog of Chiral Phosphine Ligands: Josiphos Series..[4][5]
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Guide | Version 1.0 [1][2]
Part 1: Immediate Hazard Assessment & Identity
Product: Josiphos SL-J418-2
Chemical Name: (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine
CAS Number: 849924-48-7
Molecular Formula: C₄₆H₅₂FeO₂P₂
Physical State: Orange to dark-orange crystalline solid[1][2]
Critical Safety Profile
Before initiating disposal, you must understand the reactivity profile.[1][2] Josiphos SL-J418-2 is a chiral ferrocenyl bis-phosphine ligand .[1][2]
Air Sensitivity: High.[1][2] Phosphines oxidize to phosphine oxides (
) upon exposure to atmospheric oxygen.[1][2] While SL-J418-2 is not typically pyrophoric (unlike liquid alkyl phosphines), it degrades rapidly in air.[1][2]
Toxicity: Classified as an Irritant (H315, H319, H335).[1][2] It targets the respiratory system, eyes, and skin.[1][2]
Chemical Incompatibility: Strong oxidizing agents.[1][2]
Metal Content: Contains Iron (Fe) within the ferrocene backbone.[1][2] While Iron is not a RCRA-8 heavy metal, it classifies the material as "Organic Waste containing Metals."[1][2]
Part 2: Pre-Disposal Stabilization (The "Quench")
Scientific Rationale:
Direct disposal of active phosphine ligands into general organic waste drums can be hazardous.[1][2] If the waste drum contains oxidizers or peroxides, the unoxidized phosphine can react exothermically.[1][2]
The Goal: Intentionally and controllably convert the reactive Phosphine (
) into the thermodynamically stable Phosphine Oxide () before it enters the waste stream.
Solubilize: Add 2-5 mL of Toluene to the vial to dissolve the residual solid.
Controlled Oxidation: Add 2 mL of dilute bleach to the vial.
Agitate: Cap loosely and shake gently.[1][2] The color may shift (ferrocene derivatives often change oxidation states/color).[1][2]
Wait: Allow to sit in the fume hood for 30 minutes.
Disposal: Pour the entire mixture (biphasic) into the Halogenated Organic Waste container (due to bleach chlorine content) or Aqueous Waste depending on facility rules for biphasic mixtures.
Protocol B: Bulk Disposal (>500 mg or Expired Batches)[1][2]
Dissolution: Dissolve the solid ligand in a minimal amount of Toluene or Dichloromethane (DCM) in a round-bottom flask.
Oxidation: Place the flask in an ice bath. Slowly add dilute bleach (1:1 molar equivalent to phosphine, usually excess is safer) dropwise with stirring.[1][2]
Observation: Evolution of heat indicates oxidation is occurring.[1][2]
Separation: Transfer to a separatory funnel.
Stream Segregation:
Organic Layer (Top/Bottom depending on solvent): Contains the oxidized ligand (Ferrocenyl phosphine oxide).[1][2] Dispose of as Organic Waste (Contains Iron) .[1][2]
Aqueous Layer: Contains spent bleach.[1][2] Dispose of as Aqueous Basic Waste .[1][2]
Part 3: Waste Categorization & Regulatory Logic
Proper coding prevents regulatory fines and treatment plant accidents.[1][2]
Parameter
Classification
Rationale
RCRA Status
Not P-Listed or U-Listed
Specific CAS 849924-48-7 is not listed.[1][2] Regulate as Characteristic Waste.[1][2]
Characteristic
Irritant / Chemical Hazard
Due to phosphine toxicity and potential air reactivity.[1][2]
Metal Class
Iron (Fe)
Not a RCRA "Heavy Metal" (like As, Cd, Pb).[1][2] Generally does not trigger "D-List" unless local laws specify Iron.[1][2]
Container Label
"Organic Waste - Toxic/Irritant"
Must explicitly list: "Josiphos Ligand (Oxidized), Toluene, Ferrocene derivatives."[1][2]
Part 4: Decision Logic Diagram
This workflow ensures no active phosphine enters the main waste stream.[1][2]
Caption: Operational workflow for the safe deactivation and segregation of ferrocenyl phosphine ligands.
Part 5: References & Grounding[1][2][3]
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from .[1][2]
Santa Cruz Biotechnology. Josiphos SL-J418-2 Safety Data Sheet (SDS). CAS 849924-48-7.[1][2][3][4] Retrieved from .[1][2]
Sigma-Aldrich (Merck). Josiphos Ligand Handling and Safety.[1][2] General Ferrocenyl Phosphine Handling. Retrieved from .[1][2]
National Institutes of Health (NIH). PubChem Compound Summary: Ferrocenylphosphines.[1][2] Retrieved from .[1][2]